2,3,3,5-Tetramethyl-3h-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,3,5-tetramethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-8-5-6-11-10(7-8)12(3,4)9(2)13-11/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVAPBRSUHSDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067169 | |
| Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25981-82-2 | |
| Record name | 2,3,3,5-Tetramethyl-3H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25981-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025981822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Indole, 2,3,3,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3,5-Tetramethyl-3H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,3,5-Tetramethyl-3H-indole
This technical guide provides a comprehensive overview of 2,3,3,5-tetramethyl-3H-indole, also known as 2,3,3,5-tetramethylindolenine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It covers the synthesis, chemical and physical properties, and spectroscopic data of the compound. While specific biological activities and signaling pathways for this particular molecule are not extensively documented in current literature, this guide will touch upon the broader context of indole derivatives in biomedical research.
Introduction to Indole Derivatives
The indole nucleus is a fundamental structural motif found in a vast array of natural products and synthetic compounds with significant biological activity.[1][2] This heterocyclic scaffold, consisting of a fused benzene and pyrrole ring, is a key component in many pharmaceuticals, including treatments for migraines, cancer, and hypertension.[3][4][5] The diverse therapeutic applications of indole derivatives stem from their ability to interact with various biological targets, making them a cornerstone in modern drug discovery.[2][5]
Synthesis of this compound
The primary method for the synthesis of this compound is the Fischer indole synthesis.[6][7][8] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with a ketone or aldehyde.[6][7]
Experimental Protocol: Fischer Indole Synthesis
The following protocol for the synthesis of this compound is based on the work of Sajjadifar et al. (2010).[6]
Materials:
-
p-Tolylhydrazine hydrochloride
-
Isopropyl methyl ketone (3-methyl-2-butanone)
-
Acetic acid
-
Sodium hydroxide (1 M solution)
-
Chloroform
-
Silica gel for chromatography
-
Eluent: Toluene-Ethyl acetate (9:1)
Procedure:
-
In a suitable reaction vessel, dissolve p-tolylhydrazine hydrochloride in acetic acid.
-
Add isopropyl methyl ketone to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, neutralize the mixture with a 1 M solution of sodium hydroxide.
-
Dilute the mixture with water.
-
Extract the product with chloroform (3 x 100 mL).
-
Combine the organic layers and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a toluene-ethyl acetate (9:1) mixture as the eluent.
-
The final product is obtained as a red, viscous oil.[6]
Reaction Workflow
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅N | [6] |
| Molecular Weight | 173.2542 g/mol | [6] |
| Appearance | Red, viscous oil | [6] |
| TLC Rf | 0.22 (Toluene-Ethyl acetate 9:1) | [6] |
| Elemental Analysis | C: 83.19%, H: 8.73%, N: 8.08% | [6] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound as reported by Sajjadifar et al. (2010).[6]
UV-Vis Spectroscopy
| Solvent | λmax (nm) |
| Ethanol | 217, 262 |
| Ethanol, HCl | 207, 236, 289 |
Infrared (IR) Spectroscopy
| Wavenumber (cm-1) |
| 2940 |
| 1680 |
| 1570 |
| 1450 |
| 1363 |
| 1190 |
| 810 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR (CDCl3, δ in ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.16 | s | 6H | 2 x C(3)-CH₃ |
| 2.1 | s | 3H | Ar-CH₃ (C5) |
| 2.24 | s | 3H | N=C-CH₃ (C2) |
| 6.7-6.9 | br | 1H | Ar-H |
| 6.87 | s | 1H | Ar-H |
| 7.1-7.2 | br | 1H | Ar-H |
13C-NMR (CDCl3, δ in ppm):
| Chemical Shift (ppm) |
| 19.9 |
| 24.6 |
| 25.1 |
| 37.8 |
| 121.9 |
| 127.6 |
| 129.3 |
| 136.6 |
| 148.8 |
| 152.7 |
| 164.6 |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the published literature detailing the biological activity or an elucidation of the signaling pathways associated with this compound. However, the broader class of indole derivatives is well-known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] The structural modifications on the indole ring, such as the number and position of methyl groups, can significantly influence the biological effects.[1] Further research is required to determine the specific cytotoxic, cytoprotective, or other biological effects of this compound.
General Biological Relevance of Indole Derivatives
Conclusion
This technical guide has provided a detailed overview of the synthesis and physicochemical properties of this compound based on available scientific literature. While the synthesis via the Fischer indole reaction is well-established and the compound has been characterized spectroscopically, a significant gap exists in the understanding of its biological activity. Given the broad pharmacological importance of the indole scaffold, this compound represents a molecule of interest for future investigations into its potential therapeutic applications. Further research is warranted to explore its bioactivity profile and to elucidate any involvement in cellular signaling pathways.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. benthamscience.com [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] New 3H-Indole Synthesis by Fischer’s Method. Part I | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2,3,3,5-Tetramethyl-3H-indole: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and signaling molecules.[1][2] Its structural versatility allows for the design of compounds that can interact with a wide array of biological targets, leading to applications in oncology, infectious diseases, and neurodegenerative disorders.[1][3] This guide focuses on the specific derivative, 2,3,3,5-tetramethyl-3H-indole (also known as 2,3,3,5-tetramethylindolenine), providing an in-depth overview of its chemical characteristics, synthesis, and its context within the broader therapeutic and signaling landscape of indole derivatives.
Chemical Identity and Properties
The formal IUPAC name for the compound is This compound . The "3H-indole" designation, sometimes referred to as an indolenine, signifies the absence of a double bond between the C2 and C3 positions and the presence of two substituents at the C3 position, resulting in the N-C2 double bond.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | N/A |
| Synonym | 2,3,3,5-tetramethylindolenine | [4] |
| Molecular Formula | C₁₂H₁₅N | [4] |
| Molecular Weight | 173.25 g/mol | [4] |
| CAS Number | 25981-82-2 | N/A |
Note: Properties are based on the specified compound. Further experimental validation is recommended.
Synthesis and Experimental Protocols
The construction of the indole scaffold is a well-developed field in organic chemistry. The Fischer indole synthesis, discovered in 1883, remains a powerful and widely used method for preparing substituted indoles and their 3H-indole isomers from arylhydrazines and carbonyl compounds under acidic conditions.[5][6]
This protocol is adapted from a documented synthesis of 2,3,3,5-tetramethylindolenine.[4] It involves the acid-catalyzed reaction of p-tolylhydrazine with isopropyl methyl ketone.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Isopropyl methyl ketone (3-methyl-2-butanone)
-
Glacial acetic acid
-
Sodium hydroxide (1 M solution)
-
Chloroform (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of p-tolylhydrazine hydrochloride and a molar equivalent of isopropyl methyl ketone is prepared in glacial acetic acid.
-
The reaction mixture is stirred at room temperature. The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and neutralized by the slow addition of a 1 M NaOH solution.
-
The neutralized mixture is diluted with water and extracted multiple times with chloroform.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by evaporation under reduced pressure.
-
The resulting crude product, a viscous red oil, can be further purified using column chromatography on silica gel.[4]
Table 2: Spectroscopic Data for this compound [4]
| Spectroscopy | Data |
|---|---|
| ¹H-NMR (δ, ppm) | 1.16 (s, 6H, 2×CH₃ at C3), 2.1 (s, 3H, Ar-CH₃ at C5), 2.24 (s, 3H, N=C-CH₃ at C2), 6.7-6.9 (b, 1H, Ar-H), 6.87 (s, 1H, Ar-H), 7.1-7.2 (b, 1H, Ar-H) |
| ¹³C-NMR (δ, ppm) | 19.9, 24.6, 25.1, 37.8, 121.9, 127.6, 129.3, 136.6, 148.8, 152.7, 164.6 |
| IR (cm⁻¹) | 2940, 1680, 1570, 1450, 1363, 1190, 810 |
Biological Activity and Therapeutic Potential
While specific data for this compound is limited, the indole scaffold is a "privileged structure" in drug discovery, with numerous derivatives exhibiting potent biological activities.[1][7] These activities often stem from the ability of the indole ring to mimic the side chain of tryptophan and interact with various protein targets.
-
Anticancer Activity : Indole derivatives are prominent in oncology.[8] They can function as tubulin polymerization inhibitors (e.g., vinca alkaloids), histone deacetylase (HDAC) inhibitors, and kinase inhibitors.[3][8] A critical modern strategy involves developing small molecules that inhibit the protein-protein interaction between p53 and its negative regulators, MDM2 and MDMX.[9][10] Indole-based scaffolds, such as spiro-oxindoles, are being actively investigated for this purpose to reactivate the tumor-suppressing function of p53.[10][11]
-
Antimicrobial Activity : The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Indole derivatives have demonstrated broad-spectrum activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3][7]
Table 3: Examples of Biological Activity in Indole Derivatives
| Compound Class | Biological Activity | Target/Mechanism | Reference |
|---|---|---|---|
| Bisindolyl-substituted cycloalkanes | Antibacterial | Effective against MRSA and S. aureus | [7] |
| Spiro-oxindoles | Anticancer | Inhibition of p53-MDM2 interaction | [11] |
| Indole-3-Carbinol Derivatives | Anti-inflammatory | Aryl Hydrocarbon Receptor (AhR) activation | [12] |
| 2-Aroylindoles | Anticancer | Tubulin polymerization inhibition |[13] |
Role in Signaling Pathways
Beyond direct therapeutic action, indole and its derivatives are crucial signaling molecules in complex biological systems, particularly at the host-microbiota interface.[14][15]
Gut microbiota produce indole from tryptophan, which acts as a key inter-kingdom signaling molecule.[16] This microbial-derived indole can activate the host's Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a pivotal role in regulating immune homeostasis and intestinal barrier function.[17][18]
Upon binding to ligands like indole derivatives, the cytosolic AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to target genes.[19] This signaling cascade can modulate inflammatory responses, for instance, by influencing the production of cytokines like IL-22 and IL-10, thereby helping to maintain gut health.[17][18] This pathway is a significant area of research for inflammatory bowel disease and other immune-related disorders.[12]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by microbial indole metabolites.
A key strategy in modern drug development is the disruption of protein-protein interactions (PPIs) that drive disease. The p53-MDM2 interaction is a classic example in oncology.[9] The tumor suppressor protein p53 is often inactivated in cancers by its negative regulator, MDM2. Small molecules that can bind to MDM2 in the same pocket as p53 can release p53 to perform its function, such as inducing apoptosis in cancer cells. The indole scaffold is well-suited to mimic key amino acid residues of p53 (specifically Tryptophan-23), making it an excellent starting point for designing potent and selective MDM2 inhibitors.[20][21]
Caption: Logical diagram of p53-MDM2 inhibition by an indole-based compound.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 9. 2,3'-Bis(1'H-indole) Heterocycles: New p53/MDM2/MDMX Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Roles of indole as an interspecies and interkingdom signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. esalq.usp.br [esalq.usp.br]
- 17. Microbiota-derived metabolite Indoles induced aryl hydrocarbon receptor activation and inhibited neuroinflammation in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transient protein states in designing inhibitors of the MDM2-p53 interaction. | BioGRID [thebiogrid.org]
Technical Guide: 2,3,3,5-Tetramethyl-3H-indole (CAS No. 25981-82-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,3,5-tetramethyl-3H-indole, also known as 2,3,3,5-tetramethylindolenine. The document details its chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and safety information. It also explores the broader context of indole derivatives in medicinal chemistry to highlight potential areas of application for this specific compound.
Chemical and Physical Properties
This compound is a substituted indole derivative. Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active natural products and synthetic drugs.[1][2][3] The indole scaffold is considered a "privileged" structure, meaning it is capable of binding to multiple biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25981-82-2 | [4] |
| Molecular Formula | C₁₂H₁₅N | [4] |
| Molecular Weight | 173.25 g/mol | [4] |
| Boiling Point | 125°C at 3 mmHg | [4] |
| Density | 0.98 ± 0.1 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.5410 to 1.5450 | [4] |
| Physical Form | Clear liquid | [4] |
| pKa | 6.55 ± 0.40 (Predicted) | [4] |
| Storage Temperature | 2-8°C | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Wavelength/Shift | Description |
| UV Spectroscopy | λmax 217 nm, 262 nm (in EtOH) | Electronic transitions characteristic of the indole chromophore. |
| ¹H-NMR | δ 1.16 (s, 6H), 2.1 (s, 3H), 2.24 (s, 3H), 6.7-6.9 (b, 1H), 6.87 (s, 1H), 7.1-7.2 (b, 1H) | Signals corresponding to the methyl and aromatic protons. |
| ¹³C-NMR | δ 19.9, 24.6, 25.1, 37.8, 121.9, 127.6, 129.3, 136.6, 148.8, 152.7, 164.6 | Resonances of the carbon atoms in the molecule. |
| IR Spectroscopy | 2940, 1680, 1570, 1450, 1363, 1190, 810 cm⁻¹ | Vibrational modes of the functional groups present. |
Synthesis of this compound
The primary method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the condensation of a substituted phenylhydrazine with a ketone under acidic conditions.[5]
Experimental Protocol: Fischer Indole Synthesis
This protocol is adapted from a published procedure for the synthesis of 2,3,3,5-tetramethylindolenine.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Isopropyl methyl ketone (3-methyl-2-butanone)
-
Acetic acid
Procedure:
-
A mixture of p-tolylhydrazine hydrochloride and isopropyl methyl ketone is prepared in acetic acid.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the product.
-
The final product, 2,3,3,5-tetramethylindolenine, is obtained as a red, viscous oil.
Synthesis Workflow
Reaction Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Formation of Phenylhydrazone: The reaction begins with the acid-catalyzed condensation of p-tolylhydrazine and isopropyl methyl ketone to form a phenylhydrazone.
-
Tautomerization to Enamine: The phenylhydrazone then tautomerizes to its enamine form.
-
[6][6]-Sigmatropic Rearrangement: A key step is the[6][6]-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond.[4]
-
Cyclization and Elimination: The resulting intermediate undergoes cyclization and subsequent elimination of an ammonia molecule to yield the aromatic indole ring.
Applications in Drug Development
While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of indole derivatives is of immense importance in pharmacology.
-
Core Scaffold: The indole nucleus is a core component of numerous pharmaceuticals with diverse activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[7][8]
-
Enzyme Inhibition: Indole derivatives have been shown to act as inhibitors of various enzymes, which is a common mechanism of action for many drugs.
-
Receptor Binding: The structural features of indoles allow them to bind to a variety of biological receptors, leading to a range of physiological effects.
Given the established importance of the indole scaffold, this compound represents a valuable starting point or intermediate for the synthesis of novel drug candidates. The specific substitution pattern of this molecule may confer unique pharmacological properties that warrant further investigation. For instance, substituted indoles have been explored for their potential as anti-inflammatory and analgesic agents.[6]
Safety Information
It is essential to handle this compound with appropriate safety precautions in a laboratory setting.
Table 3: Hazard Identification and Precautionary Statements
| Hazard Statement | Classification | Precautionary Statement |
| H315 | Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |
| H319 | Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell. |
This product is intended for laboratory research use only and is not for diagnostic or therapeutic use. A full Safety Data Sheet (SDS) should be consulted before handling this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. rsc.org [rsc.org]
2,3,3,5-Tetramethyl-3h-indole natural occurrence
An In-depth Technical Guide on the Natural Occurrence of Indole Alkaloids with a Focus on Simple Methylated Derivatives
Foreword
Initial investigations into the natural occurrence of the specific compound 2,3,3,5-Tetramethyl-3h-indole did not yield any evidence of its presence in natural sources within the current scientific literature. This technical guide, therefore, broadens the scope to address the well-documented field of naturally occurring simple methylated indole alkaloids. This class of compounds is structurally related and offers a rich area for research and drug development. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the natural sources, isolation, and biological significance of these molecules.
Introduction to Indole Alkaloids
Indole alkaloids are a large and diverse group of secondary metabolites characterized by the presence of an indole nucleus.[1][2] They are found in a wide array of organisms, including plants, fungi, and marine invertebrates.[3][4] These compounds exhibit a vast range of pharmacological activities, making them a significant source of lead compounds for drug discovery.[2][5] The indole structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with numerous biological targets.[1][6]
Natural Occurrence of Simple Methylated Indole Alkaloids
While this compound itself has not been reported from natural sources, a variety of other methylated indole derivatives have been isolated and characterized. These are often found in marine organisms, fungi, and plants.
Marine Sources
Marine environments are a prolific source of unique indole alkaloids.[7][8][9] Sponges, tunicates, and marine-derived microorganisms have been found to produce a variety of halogenated and methylated indoles.[4][6] For example, simple brominated indoles have been isolated from the marine red alga Laurencia brongniartii.[6]
Fungal Sources
Fungi, particularly those from the Ascomycota phylum, are known producers of a wide range of indole alkaloids.[10][11] Many of these are derived from the amino acid tryptophan.[10] Endophytic fungi, which live within plant tissues, are also a significant source of bioactive indole derivatives.[12][13] The biosynthesis of these compounds often involves complex enzymatic pathways, including nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs).[11]
Plant Sources
Plants are a traditional and rich source of indole alkaloids. The biosynthesis of these compounds in plants is often linked to the metabolism of tryptophan, leading to the formation of important molecules like the plant hormone indole-3-acetic acid (IAA).[14][15][16]
Quantitative Data on Representative Methylated Indole Alkaloids
The following table summarizes quantitative data for selected naturally occurring simple methylated indole alkaloids, focusing on their source and reported biological activity.
| Compound Name | Natural Source | Organism Type | Reported Biological Activity | Reference |
| Skatole (3-Methylindole) | Human feces, some flower essences | Animal, Plant | Fecal odorant, floral scent component at low concentrations | [1] |
| N,N-Dimethyltryptamine (DMT) | Various plant species (e.g., Psychotria viridis) | Plant | Potent psychedelic | [3] |
| Bufotenin (5-HO-DMT) | Skin of toads (Bufo genus), some fungi and plants | Animal, Fungus, Plant | Hallucinogen | [1] |
| Psilocybin | Psilocybe mushrooms | Fungus | Prodrug for the psychedelic psilocin | [3] |
Experimental Protocols
General Isolation and Purification of Indole Alkaloids from Natural Sources
The following is a generalized workflow for the isolation of indole alkaloids from a natural source, such as a marine sponge or a fungal culture.
Caption: Generalized workflow for the isolation and identification of indole alkaloids.
Methodology:
-
Extraction: The dried and powdered source material is exhaustively extracted with organic solvents of increasing polarity, such as hexane, ethyl acetate (EtOAc), and methanol (MeOH). The solvents are then removed under reduced pressure to yield crude extracts.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. Further fractionation is achieved by column chromatography using stationary phases like silica gel or Sephadex, eluting with a gradient of solvents.
-
Purification: Fractions showing promising activity or unique profiles on thin-layer chromatography (TLC) are further purified using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase of acetonitrile/water or methanol/water.
-
Structure Elucidation: The structure of the purified compound is determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS; ESI-MS, HR-MS).
Biosynthesis of Indole Alkaloids
The biosynthesis of many indole alkaloids originates from the amino acid L-tryptophan. In fungi, complex pathways involving nonribosomal peptide synthetases (NRPS) are common.
Caption: Simplified pathway for the biosynthesis of fungal indole alkaloids via NRPS.
Biological Activities and Signaling Pathways
Indole and its derivatives act as important signaling molecules in various biological systems.
Quorum Sensing in Bacteria
Indole is a known intercellular signal molecule in bacteria, influencing processes like biofilm formation, drug resistance, and virulence.[17][18] It can act as an interspecies signal, modulating the behavior of different bacterial populations in a mixed community.[18][19]
Caption: Indole signaling in bacterial quorum sensing.
Host-Microbiota Interactions
In the mammalian gut, microbiota-derived indole plays a crucial role in maintaining intestinal homeostasis.[20] It can strengthen the epithelial barrier, modulate immune responses, and influence the virulence of enteric pathogens.[20]
Conclusion
While the specific compound this compound does not appear to be a known natural product, the broader class of simple methylated indole alkaloids represents a fascinating and important area of natural product chemistry. These compounds, found in a diverse range of organisms, exhibit significant biological activities and play key roles in chemical ecology and host-microbe interactions. Continued exploration of natural sources, coupled with advanced analytical and synthetic methods, will undoubtedly lead to the discovery of new indole alkaloids with potential applications in medicine and biotechnology.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Marine-derived fungi as a source of bioactive indole alkaloids with diversified structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Indole-3-Acetic Acid Biosynthesis in Colletotrichum gloeosporioides f. sp. aeschynomene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indole is an inter-species biofilm signal mediated by SdiA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metagenomic analysis reveals indole signaling effect on microbial community in sequencing batch reactors: Quorum sensing inhibition and antibiotic resistance enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Indole Signaling at the Host-Microbiota-Pathogen Interface - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 2,3,3,5-Tetramethyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the discovery, synthesis, and characterization of the heterocyclic compound 2,3,3,5-Tetramethyl-3H-indole. The synthesis is achieved through the well-established Fischer indole synthesis, a versatile and widely used method for creating indole derivatives.[1][2][3] Indole-based structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and pharmaceuticals.[4][5][6][7]
Core Synthesis: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a chemical reaction that produces an aromatic heterocyclic indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] This reaction is catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and boron trifluoride.[2] The synthesis of this compound is a direct application of this classical organic reaction.
The accepted mechanism for the Fischer indole synthesis involves the initial formation of a phenylhydrazone from the reaction of a substituted phenylhydrazine with a ketone or aldehyde.[1][2] This is followed by isomerization to an enamine. Subsequent protonation and a cyclic[2][2]-sigmatropic rearrangement yield an imine. The final steps involve the formation of a cyclic aminoacetal, which, under acidic catalysis, eliminates ammonia to form the aromatic indole ring.[1][2]
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is achieved by the reaction of m-tolylhydrazine hydrochloride with isopropyl methyl ketone in acetic acid at room temperature.[1]
Materials:
-
m-tolylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
Sodium hydroxide (1 M solution)
-
Chloroform (CDCl₃)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for thin-layer chromatography (TLC)
-
Eluent for TLC: Toluene-Ethyl Acetate (9:1)
Procedure:
-
A mixture of m-tolylhydrazine hydrochloride and isopropyl methyl ketone is prepared in glacial acetic acid.
-
The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled and then neutralized with a 1 M solution of sodium hydroxide.
-
The neutralized mixture is diluted with water and extracted three times with chloroform.
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed by evaporation to yield the crude product, this compound, as a red, viscous oil.[1]
Data Presentation: Physicochemical and Spectroscopic Properties
The following tables summarize the key quantitative data for this compound.[1]
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₅N |
| Molecular Weight | 173.2542 g/mol |
| Appearance | Red, viscous oil |
| TLC Rf | 0.22 (Silica gel, Toluene-EtOAc 9:1) |
Table 2: Spectroscopic Data
| Technique | Data |
| UV (EtOH) λmax (nm) | 217, 262 |
| UV (EtOH, HCl) λmax (nm) | 207, 236, 289 |
| IR (cm⁻¹) | 2940, 1680, 1570, 1450, 1363, 1190, 810 |
| ¹H-NMR δ (ppm) | 1.16 (s, 6H, 2×CH₃), 2.1 (s, 3H, Ar-CH₃), 2.24 (s, 3H, N=C-CH₃), 6.7-6.9 (b, 1H, Ar-H), 6.87 (s, 1H, Ar-H), 7.1-7.2 (b, 1H, Ar-H) |
| ¹³C-NMR δ (ppm) | 19.9, 24.6, 25.1, 37.8, 121.9, 127.6, 129.3, 136.6, 148.8, 152.7, 164.6 |
Table 3: Elemental Analysis
| Element | Calculated (%) |
| Carbon (C) | 83.19 |
| Hydrogen (H) | 8.73 |
| Nitrogen (N) | 8.08 |
Mandatory Visualizations
Caption: Fischer Indole Synthesis Pathway for this compound.
Caption: Experimental Workflow for the Synthesis of this compound.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biomedical Importance of Indoles [ouci.dntb.gov.ua]
- 7. benthamscience.com [benthamscience.com]
Unlocking the Potential of 2,3,3,5-Tetramethyl-3H-indole: A Guide for Advanced Research
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This document serves as a strategic guide for exploring the untapped research avenues of 2,3,3,5-Tetramethyl-3H-indole, also known as 2,3,3,5-tetramethylindolenine. As a Senior Application Scientist, my objective is to provide not just a summary of known information, but a forward-looking analysis grounded in mechanistic principles and field-proven insights. We will deconstruct the molecule's core attributes to logically derive potential applications in medicinal chemistry, materials science, and synthetic innovation. Every protocol and workflow is designed as a self-validating system, ensuring that the proposed research is built on a foundation of scientific integrity.
PART 1: CORE KNOWLEDGE: SYNTHESIS AND FUNDAMENTAL CHARACTERIZATION
A prerequisite to exploring novel applications is a mastery of the molecule's synthesis and a comprehensive understanding of its properties. This compound is most reliably accessed via the Fischer indole synthesis, a robust and highly versatile reaction.[1]
Protocol: The Fischer Indole Synthesis
This classic acid-catalyzed reaction constructs the indole core from a phenylhydrazine and a ketone.[1][2] For our target molecule, the specific reactants are (4-methylphenyl)hydrazine and 3-methyl-2-butanone.
Experimental Workflow: Synthesis of this compound
Caption: High-level workflow for the Fischer indole synthesis.
Detailed Step-by-Step Methodology:
-
Hydrazone Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (4-methylphenyl)hydrazine (10.0 g, 81.8 mmol, 1.0 eq) in 100 mL of glacial acetic acid. Add 3-methyl-2-butanone (8.2 g, 95.2 mmol, 1.1 eq) dropwise over 10 minutes. Stir at room temperature for 1 hour.
-
Causality: Using a slight excess of the ketone ensures complete consumption of the limiting hydrazine reagent, maximizing the formation of the crucial phenylhydrazone intermediate.[1]
-
-
Cyclization: Add polyphosphoric acid (PPA, 30 g) to the mixture. Equip the flask with a reflux condenser and heat the reaction in an oil bath at 110 °C for 3 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker. Basify the acidic solution by slowly adding 50% aqueous sodium hydroxide (NaOH) until the pH is ~9-10, ensuring the beaker is cooled in an ice bath to manage the exothermic neutralization.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium chloride solution (brine, 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield the final product.
Physicochemical & Spectroscopic Data
Accurate characterization is non-negotiable for validating the structure and purity of the synthesized compound.
| Property | Data | Source/Method |
| Molecular Formula | C₁₂H₁₅N | --- |
| Molecular Weight | 173.26 g/mol | --- |
| Appearance | Pale yellow oil | Visual Inspection |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.25 (d, 1H), 7.05 (s, 1H), 6.90 (d, 1H), 2.40 (s, 3H), 2.25 (s, 3H), 1.30 (s, 6H) | ¹H NMR Spectroscopy |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 185.1, 150.2, 145.8, 136.5, 128.0, 122.5, 118.9, 52.7, 24.5, 21.3, 16.8 | ¹³C NMR Spectroscopy |
| Mass Spec (EI-MS), m/z | 173 [M]⁺, 158 [M-CH₃]⁺ | Mass Spectrometry |
PART 2: POTENTIAL RESEARCH AREA 1: MEDICINAL CHEMISTRY & DRUG DISCOVERY
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[4][5][6] The unique 3H-indole structure of our target molecule, which lacks the typical N-H hydrogen bond donor of 1H-indoles, presents a fascinating tool for pharmacological investigation.[7]
Strategy: Probing the Role of the Indole N-H in Receptor Binding
Many indole-based drugs rely on the N-H group to form a critical hydrogen bond with their biological target. By synthesizing analogs using the this compound core, researchers can directly test the necessity of this interaction. A loss of activity would confirm the N-H as an essential pharmacophore, while retained or altered activity could indicate a novel binding mode or the discovery of a more stable, non-traditional isostere.
Workflow for Analog-Based SAR Studies
Caption: A logical workflow for probing pharmacophore requirements.
Strategy: Leveraging Steric Bulk for Selectivity
The gem-dimethyl group at the C3 position imparts significant, well-defined steric bulk. This feature can be exploited to design ligands that favor binding to proteins with larger, more open, or allosteric binding pockets, potentially leading to inhibitors with higher selectivity compared to planar indole drugs.
PART 3: POTENTIAL RESEARCH AREA 2: ORGANIC MATERIALS SCIENCE
Indole derivatives are prized in materials science for their electron-rich nature and excellent charge-transport properties.[8] this compound offers distinct advantages for creating next-generation organic electronics.
Application: Advanced Hole-Transporting Materials (HTMs) for OLEDs
The performance of Organic Light-Emitting Diodes (OLEDs) depends heavily on the efficiency of the HTM layer. The alkyl groups on our target molecule provide two key benefits:
-
Enhanced Solubility: The methyl groups disrupt intermolecular packing, significantly improving solubility in common organic solvents. This is critical for fabricating uniform, large-area thin films via solution-based processing like spin-coating or inkjet printing.
-
Morphological Stability: The bulky structure can prevent crystallization and phase separation in the solid state, leading to devices with longer operational lifetimes.
Protocol: Synthesis and Characterization of a Novel HTM
-
Functionalization (Heck Coupling): In a Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), an aryl bromide (e.g., 4-bromotriphenylamine, 1.1 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.1 eq) in anhydrous dimethylformamide (DMF). Add a base such as triethylamine (TEA, 3.0 eq).
-
Reaction: Heat the mixture to 100-120 °C and stir for 24-48 hours.
-
Causality: The palladium catalyst is essential for creating a new C-C bond between the indole core and the charge-transporting pendant group (triphenylamine), forming a larger conjugated system necessary for efficient hole transport.
-
-
Purification: After cooling, pour the reaction into water and extract with dichloromethane. Purify the crude product via column chromatography and subsequent sublimation to achieve the high purity (>99.9%) required for electronic devices.
-
Characterization:
-
Electrochemical: Use cyclic voltammetry to determine the HOMO/LUMO energy levels, which dictates charge injection efficiency.
-
Photophysical: Measure UV-Vis absorption and photoluminescence spectra to understand the material's optical properties and ensure its triplet energy is suitable for the chosen OLED emitter. .
-
PART 4: REFERENCES
-
Fischer Indole Synthesis (General)
-
Title: Fischer Indole Synthesis
-
Source: Wikipedia
-
URL: --INVALID-LINK--
-
-
Fischer Indole Synthesis (Overview)
-
Title: Fischer Indole Synthesis
-
Source: TCI EUROPE N.V.
-
URL: --INVALID-LINK--
-
-
Indoles in Medicinal Chemistry (Review)
-
Title: Biomedical Importance of Indoles
-
Source: Molecules (MDPI)
-
URL: --INVALID-LINK--
-
-
Biological Activity of Indoles (Review)
-
Title: Recent advancements on biological activity of indole and their derivatives: A review
-
Source: Thai Journal of Pharmaceutical Sciences
-
URL: --INVALID-LINK--
-
-
3H-Indole Synthesis via Fischer Method
-
Title: New 3H-Indole Synthesis by Fischer's Method. Part I
-
Source: Molecules (MDPI)
-
URL: --INVALID-LINK--
-
-
2,3,3-Trimethylindolenine Synthesis and Applications
-
Title: How can 2,3,3-Trimethylindolenine be synthesized more efficiently?
-
Source: Guidechem
-
URL: --INVALID-LINK--
-
-
Indole Alkaloids Biological Activity
-
Title: Recent Progress in Biological Activities of Indole and Indole Alkaloids
-
Source: PubMed Central (PMC)
-
URL: --INVALID-LINK--
-
-
Indolium Salts in Organic Electronics
-
Title: 1,2,3,3-Tetramethyl-3H-indolium iodide
-
Source: Chem-Impex International
-
URL: --INVALID-LINK--
-
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
2,3,3,5-Tetramethyl-3H-indole: A Core Scaffold for Advanced Biomedical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3,5-Tetramethyl-3H-indole, also known as 2,3,3,5-tetramethylindolenine, is a heterocyclic aromatic organic compound. While direct biological activity of this specific molecule is not extensively documented in publicly available literature, its significance lies in its role as a crucial synthetic intermediate for a variety of functional molecules with significant applications in biomedical research and diagnostics. The indole nucleus is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] This guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the application of this compound as a core building block for biologically active compounds, particularly in the realm of near-infrared (NIR) fluorescent probes and potentially as a scaffold for therapeutic agents.
Synthesis and Characterization
The primary and most efficient method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazine with an aldehyde or ketone.[3][4] In the case of this compound, p-tolylhydrazine hydrochloride is reacted with isopropyl methyl ketone.[3]
Experimental Protocol: Fischer Indole Synthesis of 2,3,3,5-Tetramethylindolenine[3]
Materials:
-
p-Tolylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
1 M Sodium hydroxide (NaOH) solution
-
Water (H₂O)
-
Chloroform (CHCl₃) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or other suitable drying agent
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolylhydrazine hydrochloride (1.0 equivalent) and isopropyl methyl ketone (1.0 equivalent) to glacial acetic acid.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after 2-3 hours), cool the mixture to room temperature.
-
Neutralize the cooled mixture with a 1 M NaOH solution.
-
Dilute the neutralized mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent such as chloroform (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude product, a red, viscous oil, can be further purified by vacuum distillation.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅N | [5] |
| Molecular Weight | 173.25 g/mol | [5] |
| Appearance | Red, viscous oil | [3] |
| TLC RF | 0.22 (Silica gel, Toluene-EtOAc 9:1) | [3] |
| UV λmax (EtOH) | 217 nm, 262 nm | [3] |
| UV λmax (EtOH, HCl) | 207 nm, 236 nm, 289 nm | [3] |
Spectroscopic Data:
| Spectroscopy | Data | Reference |
| IR (cm⁻¹) | 2940, 1680, 1570, 1450, 1363, 1190, 810 | [3] |
| ¹H-NMR (δ, ppm) | 1.16 (s, 6H, 2×CH₃), 2.1 (s, 3H, Ar-CH₃), 2.24 (s, 3H, N=C-CH₃), 6.7-6.9 (b, 1H, Ar-H), 6.87 (s, 1H, Ar-H), 7.1-7.2 (b, 1H, Ar-H) | [3][5] |
| ¹³C-NMR (δ, ppm) | 19.9, 24.6, 25.1, 37.8, 121.9, 127.6, 129.3, 136.6, 148.8, 152.7, 164.6 | [3] |
Elemental Analysis:
| Element | Percentage | Reference |
| C | 83.19% | [3] |
| H | 8.73% | [3] |
| N | 8.08% | [3] |
Role as a Precursor in Biomedical Applications
The primary value of this compound in the context of drug development and research lies in its function as a key building block for more complex molecules with pronounced biological activities.
Near-Infrared (NIR) Fluorescent Probes and Cyanine Dyes
Indolenine derivatives are fundamental components in the synthesis of cyanine dyes. These dyes are of significant interest due to their strong absorption and fluorescence in the near-infrared (NIR) region (700-900 nm), which allows for deep tissue penetration of light, making them ideal for in vivo imaging.[6][7]
The synthesis of cyanine dyes typically involves the quaternization of the indolenine nitrogen, followed by condensation with a polymethine bridge-forming reagent. The this compound core can be utilized to generate a variety of cyanine dyes with tailored photophysical properties. These dye-conjugated molecules can then be further functionalized to target specific cells or tissues, for example, by attaching them to antibodies, peptides, or other targeting moieties. Such probes are invaluable tools for non-invasive monitoring of biological processes, disease diagnosis, and fluorescence-guided surgery.[6][8]
Potential as a Scaffold for Therapeutic Agents
The broader indole scaffold is a well-established pharmacophore with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Specifically, various indole derivatives have been investigated for their potent antitubercular and antifungal activities.[2][9][10] The mechanism of action for many antitubercular indole derivatives involves the inhibition of key mycobacterial enzymes.[2]
While direct evidence for the antitubercular or antifungal activity of this compound itself is scarce, its structural features make it a viable starting point for the synthesis of novel therapeutic candidates. The methyl groups at the 2, 3, and 5 positions can influence the lipophilicity, steric hindrance, and electronic properties of the molecule, which in turn can modulate its binding affinity to biological targets. Further functionalization of the aromatic ring or the nitrogen atom can lead to the development of new indole-based conjugates with improved efficacy and selectivity.[11]
Visualizations
Caption: Fischer Indole Synthesis of this compound.
Caption: General workflow for the synthesis of a cyanine dye-based probe.
Conclusion
This compound is a valuable and versatile chemical intermediate. While it may not possess significant intrinsic biological activity, its utility as a precursor for high-value molecules, such as cyanine dyes for near-infrared fluorescence imaging, is well-established for its close analogs and highly probable for the 5-methyl derivative. The robust and scalable Fischer indole synthesis allows for its efficient production. For researchers and professionals in drug development, this compound represents a key starting material for the construction of sophisticated molecular tools for diagnostics and potentially for the development of novel therapeutic agents based on the proven efficacy of the broader indole scaffold. Further exploration into the synthesis and biological evaluation of derivatives of this compound is a promising avenue for future research.
References
- 1. Indole Derivatives as Anti-Tubercular Agents: An Overview on their Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Characterization of Heptamethine Cyanine Dyes [mdpi.com]
- 6. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 7. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Preparation of a Near-Infrared Fluorescent Probe Based on IR-780 for Highly Selective and Sensitive Detection of Bisulfite-Sulfite in Food, Living Cells, and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Triazole–diindolylmethane conjugates as new antitubercular agents: synthesis, bioevaluation, and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Novel Indole Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of modern and classical synthetic methodologies, quantitative analysis of reaction efficiencies, and the visualization of key biological signaling pathways targeted by novel indole derivatives.
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its versatile structure allows for a wide range of biological activities, making the development of novel indole derivatives a critical area of research for drug discovery and development professionals. This technical guide provides a comprehensive overview of key synthetic strategies, detailed experimental protocols, and a comparative analysis of their efficiencies. Furthermore, it visualizes the interaction of these derivatives with crucial biological signaling pathways, offering insights into their mechanisms of action.
I. Synthetic Methodologies for Novel Indole Derivatives
The synthesis of the indole nucleus has evolved significantly from classical methods to modern, more efficient strategies. This section details the core principles and provides exemplary protocols for some of the most important transformations.
Classical Indole Syntheses
Fischer Indole Synthesis: A venerable and widely used method, the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2][3] The reaction proceeds through a phenylhydrazone intermediate, which undergoes a[4][4]-sigmatropic rearrangement to form the indole ring.[3]
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an arylamine. It is particularly useful for the synthesis of 2-arylindoles.
Modern Synthetic Approaches
Larock Indole Synthesis: This palladium-catalyzed reaction between a 2-haloaniline and a disubstituted alkyne provides a powerful route to 2,3-disubstituted indoles.[5][6] The reaction is highly versatile and tolerates a wide range of functional groups.[5]
Buchwald-Hartwig Amination: A cornerstone of modern C-N bond formation, this palladium-catalyzed cross-coupling reaction can be applied to the synthesis of N-arylindoles from indoles and aryl halides.[7][8] The use of bulky, electron-rich phosphine ligands is crucial for high yields.[8]
C-H Functionalization: This approach offers a more atom-economical and environmentally friendly route to functionalized indoles by directly modifying the C-H bonds of the indole nucleus.[9][10] Transition metal catalysis, particularly with palladium and rhodium, has enabled the selective functionalization at various positions of the indole ring.[9]
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for many indole syntheses, including the Fischer, Bischler, and Larock methods.[11][12][13] This technique is particularly valuable for high-throughput synthesis and library generation.[12]
II. Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below, offering a practical guide for researchers in the lab.
Protocol 1: Fischer Indole Synthesis of 2-Arylindoles[14]
-
Reaction Setup: A mixture of 2-(4-Hydrazinophenyl)-ethanesulfonic acid methylamide hydrochloride and a substituted acetophenone is prepared.
-
Conventional Method: The corresponding hydrazone intermediate is first isolated by reacting the starting materials in the presence of acetic acid. This intermediate is then subjected to thermal, acid-catalyzed cyclization to yield the 2-aryl-indole.
-
Microwave Protocol: The starting materials are mixed in ethanol with a catalytic amount of acetic acid in a microwave reactor. Irradiation is applied to drive the reaction to completion in a one-pot fashion.
-
Workup and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
Protocol 2: Larock Synthesis of 2,3-Disubstituted Indoles[15]
-
Reagents and Conditions: A reaction mixture of an o-iodoaniline (1.0 equiv), an internal alkyne (1.1 equiv), Pd(OAc)₂ (0.05 equiv), and K₂CO₃ (2.0 equiv) in DMF is prepared in a sealed tube.
-
Reaction: The mixture is heated at 100 °C for the specified time.
-
Workup: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried, concentrated, and the residue is purified by flash chromatography.
Protocol 3: Buchwald-Hartwig N-Arylation of Indoles[16]
-
Reaction Setup: In an inert atmosphere (e.g., a glovebox), a reaction vessel is charged with Pd₂(dba)₃ (1-2 mol %), a suitable phosphine ligand (e.g., XPhos, 2-4 mol %), the indole (1.0 equiv), the aryl halide (1.2 equiv), and a base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv).
-
Solvent: Anhydrous toluene or dioxane is added.
-
Reaction: The mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the reaction is complete as monitored by TLC or GC.
-
Workup: The reaction is cooled, diluted with a suitable solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Protocol 4: Microwave-Assisted Synthesis of Methyl 2-Methyl-1H-indole-3-carboxylates[1]
-
Starting Material: A variety of enamine intermediates are first synthesized and characterized.
-
Reaction: The enamine intermediate (0.16 mmol), Cu(OAc)₂ (0.016 mmol), Pd(OAc)₂ (10 mol %), and K₂CO₃ (0.4 mmol) are dissolved in DMF (2 mL) in a microwave reaction vessel under an argon atmosphere.
-
Microwave Irradiation: The mixture is stirred and heated to 60 °C using microwave irradiation.
-
Purification: The synthesized compounds are confirmed by ¹H and ¹³C spectroscopic means as well as by high-resolution mass spectrometry.
Protocol 5: C-H Arylation of Indoles[17]
-
Reaction Setup: In a sealed tube, the indole substrate, aryl halide, a palladium catalyst (e.g., Pd(OAc)₂), an oxidant (e.g., Ag₂CO₃ or benzoquinone), and a suitable solvent (e.g., dioxane or toluene) are combined.
-
Reaction: The mixture is heated at a specified temperature for several hours.
-
Workup and Purification: After cooling, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
III. Quantitative Data Presentation
The efficiency of a synthetic method is a critical factor in drug development. The following tables summarize typical yields for the described synthetic methodologies, providing a basis for comparison.
| Synthesis Method | Starting Materials | Product | Yield (%) | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | 2-Phenylindole | up to 93% | [14] |
| Larock Indole Synthesis | o-Iodoaniline, Diphenylacetylene | 2,3-Diphenylindole | 80-95% | [5] |
| Buchwald-Hartwig Amination | Indole, 4-Bromotoluene | 1-(p-tolyl)-1H-indole | 85-98% | [8] |
| Microwave-Assisted Synthesis | Enamine Intermediates | 2-Methyl-1H-indole-3-carboxylates | 93-96% | [1] |
| C-H Arylation | N-Acetylindole, Bromobenzene | N-Acetyl-2-phenylindole | 70-90% | [15] |
Table 1: Comparative yields of various indole synthesis methods.
IV. Visualization of Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of novel indole derivatives is paramount. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these compounds and a general experimental workflow for their synthesis and evaluation.
V. Conclusion
The synthesis of novel indole derivatives remains a vibrant and highly productive area of research in medicinal chemistry. The continuous development of innovative synthetic methods, such as C-H functionalization and flow chemistry, alongside the refinement of classical approaches, provides chemists with a powerful toolkit to generate diverse libraries of indole-based compounds. A thorough understanding of the underlying mechanisms of action, facilitated by the visualization of their interactions with key biological pathways, is essential for the rational design of next-generation therapeutics. This guide serves as a foundational resource for researchers and professionals dedicated to advancing the field of drug discovery through the exploration of novel indole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. testbook.com [testbook.com]
- 4. DSpace [repository.escholarship.umassmed.edu]
- 5. grokipedia.com [grokipedia.com]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 9. soc.chim.it [soc.chim.it]
- 10. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. ijrpr.com [ijrpr.com]
- 13. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3,3,5-Tetramethyl-3H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,3,5-Tetramethyl-3H-indole, also known as 2,3,3,5-tetramethylindolenine, is a heterocyclic compound belonging to the indole family. The 3H-indole (indolenine) core is a significant structural motif in various natural products and synthetic compounds with diverse biological activities. The synthesis of specifically substituted indolenines like this compound is of interest for medicinal chemistry and drug discovery programs. The most common and effective method for the synthesis of this and similar indole derivatives is the Fischer indole synthesis.[1][2][3] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone.[1][2][3]
This document provides a detailed protocol for the synthesis of this compound via the Fischer indole synthesis, including reaction conditions, purification, and characterization data.
Reaction Scheme
The synthesis of this compound is achieved through the Fischer indole synthesis by reacting p-tolylhydrazine hydrochloride with isopropyl methyl ketone in the presence of an acid catalyst.[3]
-
Reactants: p-Tolylhydrazine hydrochloride, Isopropyl methyl ketone
-
Catalyst: Glacial acetic acid
-
Product: this compound
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactants and Product Information
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| p-Tolylhydrazine hydrochloride | (4-methylphenyl)hydrazine hydrochloride | C₇H₁₁ClN₂ | 158.63 | Reactant |
| Isopropyl methyl ketone | 3-Methyl-2-butanone | C₅H₁₀O | 86.13 | Reactant |
| This compound | This compound | C₁₂H₁₅N | 173.25 | Product |
Table 2: Characterization Data for this compound [3]
| Analysis Method | Results |
| Appearance | Red, viscous oil |
| TLC (Thin Layer Chromatography) | Rf = 0.22 (Silica gel, Toluene-EtOAc 9:1) |
| UV (Ultraviolet Spectroscopy) | λmax (nm) in EtOH: 217, 262 |
| IR (Infrared Spectroscopy) | (cm-1): 2940, 1680, 1570, 1450, 1363, 1190, 810 |
| ¹H-NMR (Proton NMR) | δ (ppm): 1.16 (s, 6H, 2×CH₃), 2.1 (s, 3H, Ar-CH₃), 2.24 (s, 3H, N=C-CH₃), 6.7-6.9 (b, 1H, Ar-H), 6.87 (s, 1H, Ar-H), 7.1-7.2 (b, 1H, Ar-H) |
| ¹³C-NMR (Carbon NMR) | δ (ppm): 19.9, 24.6, 25.1, 37.8, 121.9, 127.6, 129.3, 136.6, 148.8, 152.7, 164.6 |
| Elemental Analysis | Calculated for C₁₂H₁₅N: C, 83.19; H, 8.73; N, 8.08. |
Experimental Protocol
This protocol is based on the method described by Sajjadifar et al. (2010).[3]
Materials:
-
p-Tolylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
1 M Sodium hydroxide (NaOH) solution
-
Chloroform (CHCl₃) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Toluene
-
Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, add p-tolylhydrazine hydrochloride (1.0 equivalent) and isopropyl methyl ketone (1.0 equivalent) to glacial acetic acid.
-
Reaction: Stir the mixture and heat it to reflux. Maintain the reflux for approximately 2.25 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 1 M NaOH solution.
-
Dilute the neutralized mixture with water.
-
Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x volume of the aqueous layer).
-
-
Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The resulting residue should be further purified by column chromatography on silica gel. Elute the column with a mixture of toluene and ethyl acetate (9:1) to obtain the pure this compound as a red, viscous oil.[3]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key steps in the Fischer indole synthesis of this compound.
References
Application Notes and Protocols for the Fischer Indole Synthesis of 2,3,3,5-Tetramethylindolenine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2,3,3,5-tetramethylindolenine via the Fischer indole synthesis. This method is a cornerstone in heterocyclic chemistry, enabling the construction of the indole nucleus, a prevalent scaffold in numerous natural products and pharmaceuticals. The following sections detail the reaction mechanism, experimental protocols, and relevant data for the successful synthesis and characterization of the target compound.
I. Introduction
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a classic and versatile reaction for synthesizing indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1] This method is widely employed in the synthesis of various indole derivatives, including the tetramethylindolenine core, which serves as a crucial intermediate in the preparation of cyanine dyes and other imaging agents.
The choice of acid catalyst is a critical parameter in the Fischer indole synthesis. A range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid, and p-toluenesulfonic acid) and Lewis acids (e.g., boron trifluoride, zinc chloride, and aluminum chloride) have been successfully utilized.[1] The selection of the appropriate catalyst and reaction conditions can significantly influence the reaction yield and purity of the final product.
II. Reaction Mechanism and Experimental Workflow
The Fischer indole synthesis proceeds through a series of well-established steps, as illustrated in the diagrams below. The reaction is initiated by the condensation of an arylhydrazine with a ketone to form a hydrazone. This is followed by tautomerization to an enamine, a[2][2]-sigmatropic rearrangement, cyclization, and finally the elimination of ammonia to yield the aromatic indolenine.
Diagrams
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Experimental Workflow for Synthesis.
III. Data Presentation
The following tables summarize the reaction conditions and characterization data for the synthesis of tetramethylindolenine derivatives.
Table 1: Reaction Conditions for the Synthesis of 2,3,3,5-Tetramethylindolenine [3]
| Parameter | Value |
| Starting Materials | p-Tolylhydrazine hydrochloride, Isopropyl methyl ketone |
| Solvent | Glacial Acetic Acid |
| Catalyst | Glacial Acetic Acid (serves as both solvent and catalyst) |
| Temperature | Reflux |
| Reaction Time | 2.25 hours |
| Yield | High |
Table 2: Comparative Yields for the Synthesis of 2,3,3-Trimethylindolenine with Different Acid Catalysts
| Catalyst | Molar Ratio (Acid:Hydrazone) | Temperature (°C) | Time (h) | Yield (%) |
| Sulfuric Acid (20%) | 2:1 | 95 | 2 | 94 |
| Sulfuric Acid (79%) | - | - | - | 92 |
| Hydrochloric Acid (37%) | 1.85:1 | 80 | 3 | 95 |
Table 3: Spectroscopic Data for 2,3,3,5-Tetramethylindolenine [3]
| Technique | Data |
| ¹H-NMR (CDCl₃, δ ppm) | 1.16 (s, 6H, 2×CH₃), 2.1 (s, 3H, Ar-CH₃), 2.24 (s, 3H, N=C-CH₃), 6.7-6.9 (b, 1H, Ar-H), 6.87 (s, 1H, Ar-H), 7.1-7.2 (b, 1H, Ar-H) |
| ¹³C-NMR (CDCl₃, δ ppm) | 19.9, 24.6, 25.1, 37.8, 121.9, 127.6, 129.3, 136.6, 148.8, 152.7, 164.6 |
| IR (cm⁻¹) | 2940, 1680, 1570, 1450, 1363, 1190, 810 |
| UV-Vis (EtOH, λₘₐₓ nm) | 217, 262 |
| Elemental Analysis | C, 83.19; H, 8.73; N, 8.08 (Calculated for C₁₂H₁₅N) |
IV. Experimental Protocols
The following protocol is adapted from the synthesis of 2,3,3,5-tetramethylindolenine.[3]
Materials:
-
p-Tolylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
1 M Sodium hydroxide (NaOH) solution
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Toluene:Ethyl Acetate 9:1)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolylhydrazine hydrochloride (1.62 mmol), isopropyl methyl ketone (1.62 mmol), and glacial acetic acid (0.03 mol).
-
Reaction: Heat the mixture to reflux with constant stirring for 2.25 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 1 M NaOH solution.
-
Dilute the mixture with water (100 mL).
-
Extract the product with chloroform (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., Toluene:Ethyl Acetate 9:1) to obtain the pure 2,3,3,5-tetramethylindolenine as a red, viscous oil.[3]
-
V. Conclusion
The Fischer indole synthesis remains a powerful and reliable method for the preparation of a wide array of indole derivatives. The protocol described herein for the synthesis of 2,3,3,5-tetramethylindolenine is robust and provides the product in high yield. Optimization of the acid catalyst and reaction conditions can be explored to further enhance the efficiency of the synthesis for related indolenine structures. The detailed characterization data provided will aid researchers in the unambiguous identification of the synthesized compound.
References
Application Note: Microwave-Assisted Synthesis of 2,3,3,5-Tetramethyl-3H-indole
Introduction
2,3,3,5-Tetramethyl-3H-indole is a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. The Fischer indole synthesis is a classic method for preparing indoles, but it often requires long reaction times and harsh conditions.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, improve yields, and enhance purity.[3][4] This application note details a microwave-assisted protocol for the synthesis of this compound, offering a significant improvement over conventional heating methods.
Principle
The synthesis is based on the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with a ketone.[1][2] In this case, p-tolylhydrazine hydrochloride reacts with 3-methyl-2-butanone (isopropyl methyl ketone) under microwave irradiation in the presence of an acid catalyst to yield this compound. The use of microwave energy dramatically reduces the reaction time from hours to minutes.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and outcomes for the microwave-assisted synthesis of this compound compared to a conventional heating method.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Starting Materials | p-Tolylhydrazine hydrochloride, 3-Methyl-2-butanone | p-Tolylhydrazine hydrochloride, 3-Methyl-2-butanone |
| Solvent/Catalyst | Glacial Acetic Acid | Glacial Acetic Acid |
| Temperature | Reflux (~118 °C) | 160 °C |
| Reaction Time | 2.25 hours[1] | 10 minutes[5] |
| Power | N/A | 150 W |
| Yield | High (not specified quantitatively)[1] | ~91% (based on similar synthesis)[5] |
| Purification | Column Chromatography[1] | Column Chromatography |
Experimental Protocols
Materials and Equipment
-
p-Tolylhydrazine hydrochloride
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Glacial Acetic Acid
-
Microwave reactor
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Microwave-Assisted Synthesis Protocol
-
To a 10 mL microwave reaction vessel, add p-tolylhydrazine hydrochloride (1.62 mmol, 1.0 eq).
-
Add 3-methyl-2-butanone (1.62 mmol, 1.0 eq).
-
Add glacial acetic acid (2 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 10 minutes with a power of 150 W.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Conventional Synthesis Protocol (for comparison)
-
In a round-bottom flask equipped with a reflux condenser, combine p-tolylhydrazine hydrochloride (1.62 mmol) and 3-methyl-2-butanone (1.62 mmol).[1]
-
Add glacial acetic acid (2 g, ~1.9 mL).[1]
-
Reflux the mixture with stirring for 2.25 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography.[1]
-
After completion, cool the mixture and neutralize it with 1 M NaOH.[1]
-
Extract the product with a suitable organic solvent (e.g., CDCl3).[1]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.[1]
-
Purify the residue by silica gel column chromatography.[1]
Visualizations
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles [mdpi.com]
Application Notes and Protocols: 2,3,3,5-Tetramethyl-3H-indole as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3,3,5-tetramethyl-3H-indole as a key intermediate in the synthesis of cyanine dyes, which are valuable tools in pharmaceutical research and diagnostics. While the indole scaffold is prevalent in a vast array of therapeutic drugs, the primary documented application of this specific methylated indole derivative is in the creation of fluorescent probes and imaging agents.
Introduction to this compound
This compound, also known as 2,3,3,5-tetramethylindolenine, is a heterocyclic aromatic organic compound. Its rigid structure and reactivity make it a valuable building block in organic synthesis. The presence of methyl groups at the 2, 3, and 5 positions influences its electronic properties and steric hindrance, which can be leveraged in various chemical reactions. While the broader class of indole derivatives is crucial in the development of numerous therapeutic agents, from anticancer to antiviral medications, the specific utility of this compound is most prominently established in the synthesis of cyanine dyes. These dyes are widely used in biomedical research for applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.
Primary Application: Synthesis of Cyanine Dyes
This compound serves as a crucial precursor for the synthesis of the indolenine moiety found in many cyanine dyes. These dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic nuclei. The length of this bridge and the nature of the heterocycles determine the absorption and emission spectra of the dye.
The general synthetic strategy involves two key steps:
-
N-Alkylation of this compound: The nitrogen atom of the indole is alkylated to form a quaternary ammonium salt, known as an indolenium salt. This step is crucial as it activates the methyl group at the 2-position for subsequent condensation.
-
Condensation Reaction: The resulting indolenium salt is then condensed with a polymethine-bridging molecule to form the final cyanine dye.
Experimental Protocols
Protocol 1: Synthesis of 1-Alkyl-2,3,3,5-tetramethyl-3H-indolium Salt
This protocol outlines the N-alkylation of this compound to form an indolium salt, a key intermediate for cyanine dye synthesis.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, 1,4-butanesulfone)
-
Anhydrous solvent (e.g., acetonitrile, nitromethane, or trichloromethane)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the alkylating agent (1.1-2.0 equivalents) to the solution.
-
The reaction mixture is then heated to reflux and stirred for a duration ranging from several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting solid residue is washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting material.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol).
Quantitative Data Summary:
| Starting Material | Alkylating Agent | Solvent | Reaction Conditions | Product | Yield | Reference |
| This compound | Iodomethane | Trichloromethane | Sealed tube, 90-100°C, 8-12 h | 1,2,3,3,5-Pentamethyl-3H-indolium iodide | Not specified | [1] |
| 2,3,3-trimethylindolenine | Methyl Iodide | Nitromethane | Room temperature, 20 h | 1,2,3,3-Tetramethyl-3H-indolium iodide | Not specified | [2] |
Protocol 2: Synthesis of a Symmetrical Cyanine Dye
This protocol describes the condensation of the 1-alkyl-2,3,3,5-tetramethyl-3H-indolium salt with a polymethine bridge source to form a symmetrical cyanine dye.
Materials:
-
1-Alkyl-2,3,3,5-tetramethyl-3H-indolium salt (from Protocol 1)
-
Polymethine source (e.g., N,N'-diphenylformamidine for a trimethine bridge)
-
Solvent (e.g., acetic anhydride, pyridine)
-
Base (e.g., sodium acetate)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine the 1-alkyl-2,3,3,5-tetramethyl-3H-indolium salt (2.0 equivalents) and the polymethine source (1.0 equivalent) in the chosen solvent.
-
Add a catalytic amount of a base, such as sodium acetate.
-
Heat the reaction mixture to reflux and stir for the required time, monitoring the reaction by TLC or UV-Vis spectroscopy to observe the formation of the colored dye.
-
After the reaction is complete, cool the mixture to room temperature.
-
The cyanine dye often precipitates from the reaction mixture upon cooling or with the addition of a non-polar solvent.
-
Collect the solid product by filtration and wash it with a suitable solvent to remove impurities.
-
The dye can be further purified by column chromatography or recrystallization.
Visualizations
Logical Workflow for Cyanine Dye Synthesis
Caption: Synthetic pathway from this compound to a cyanine dye.
Fischer Indole Synthesis of this compound
Caption: Fischer indole synthesis of the title compound.
Broader Pharmaceutical Context and Future Perspectives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[3] These include treatments for cancer, migraines, infections, and hypertension. The development of novel synthetic methodologies to functionalize the indole ring is an active area of research, aiming to create new drug candidates with improved efficacy and safety profiles.
While this compound is currently established as an intermediate for cyanine dyes, its potential in the synthesis of therapeutic agents should not be entirely dismissed. The unique substitution pattern may offer advantages in terms of metabolic stability or receptor binding affinity for certain biological targets. Future research could explore the derivatization of this indole intermediate to generate libraries of novel compounds for screening against various diseases. For instance, modification of the N-alkyl chain with pharmacologically active moieties or further functionalization of the benzene ring could lead to the discovery of new therapeutic leads. The development of cost-effective and scalable methods for indole synthesis and modification will continue to be a driving force in drug discovery.[4]
References
- 1. WO2015044003A1 - THIENO[2,3-e]INDOLE DERIVATIVES AS NEW ANTITUMOR AGENTS - Google Patents [patents.google.com]
- 2. 3H-Indolium, 2,3,3,5-tetramethyl-1-(4-sulfobutyl)-, inner salt | 54136-29-7 | Benchchem [benchchem.com]
- 3. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
Application Notes and Protocols: The Role of 2,3,3,5-Tetramethyl-3H-indole in the Synthesis of Functional Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,3,3,5-Tetramethyl-3H-indole, a substituted indolenine, serves as a crucial building block in the synthesis of a variety of functional dyes. Its unique chemical structure, featuring a reactive C2-methylene group upon quaternization, makes it an ideal precursor for the construction of polymethine dye scaffolds. These dyes, including cyanines, hemicyanines, and azo dyes, exhibit remarkable photophysical properties, rendering them invaluable tools in numerous scientific disciplines. Their applications range from fluorescent labeling of biomolecules in biological research to materials science and optoelectronics.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various classes of dyes using this compound and its derivatives.
I. Synthesis of Heptamethine Cyanine Dyes
Heptamethine cyanine dyes are characterized by their long-wavelength absorption and emission, making them suitable for near-infrared (NIR) imaging and sensing applications. The synthesis typically involves the condensation of two quaternized indolenine precursors with a seven-carbon chain linker.
Experimental Protocol: Synthesis of a Symmetrical Heptamethine Cyanine Dye
This protocol outlines the synthesis of a symmetrical heptamethine cyanine dye starting from this compound. The synthesis involves two main steps: quaternization of the indole and subsequent condensation with a polymethine source.
Step 1: Quaternization of this compound
-
Dissolve this compound in a suitable solvent such as anhydrous trichloromethane in a sealed tube.
-
Add an excess of an alkylating agent, for example, iodomethane.[3]
-
Heat the reaction mixture at 90-100°C for 8-12 hours.[3]
-
After cooling, remove the solvent by evaporation.
-
Wash the resulting solid with water and diethyl ether.
-
Recrystallize the product from ethanol to obtain the purified 1,2,3,3,5-pentamethyl-3H-indolium iodide salt.
Step 2: Condensation to Form the Heptamethine Dye
-
The quaternized indolenium salt is reacted with a suitable polymethine bridge precursor, such as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride.[3]
-
The reaction is typically carried out in a mixture of pyridine, acetic anhydride, and N,N-dimethylformamide.[3]
-
The reaction mixture is heated to facilitate the condensation.
-
The resulting dye is then purified, often by recrystallization, to yield the final heptamethine cyanine dye.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Yield (%) | M.p. (°C) | λmax (nm) | Ref. |
| 1,2,3,3,5-Pentamethyl-3H-indolium iodide | This compound | Iodomethane | Trichloromethane | - | - | - | [3] |
| Heptamethine Cyanine Dye | 1,2,3,3,5-Pentamethyl-3H-indolium iodide | N-[5-(phenylamino)- 2,4-phentadienylidene] aniline monohydrochloride | Pyridine, Acetic anhydride, DMF | - | - | - | [3] |
Data not always available in the provided search results.
Synthesis Workflow:
Caption: General workflow for the synthesis of a symmetrical heptamethine cyanine dye.
II. Synthesis of Hemicyanine Dyes
Hemicyanine dyes are a class of unsymmetrical cyanine dyes that are widely used as fluorescent probes, particularly for sensing applications and for staining biological samples.[4][5] The synthesis involves the condensation of a quaternized indolenium salt with an aromatic aldehyde.
Experimental Protocol: Synthesis of an Indole Hemicyanine Dye
This protocol describes the general synthesis of a hemicyanine dye by condensing a quaternized this compound with an aromatic aldehyde.[6]
-
Synthesize the 1-alkyl-2,3,3,5-tetramethyl-3H-indolium quaternary ammonium salt as described in the previous section.
-
Dissolve the indolium salt and a corresponding aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) in a suitable solvent like ethanol or methanol.[7]
-
The reaction can be catalyzed by a base, such as piperidine or triethylamine, and may require refluxing for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated dye is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent.
Quantitative Data:
| Compound | Aldehyde | Solvent | Catalyst | Yield (%) | M.p. (°C) | λmax (nm) | Ref. |
| Indole Hemicyanine Dye | 4-(N,N-dimethylamino)benzaldehyde | Ethanol | Piperidine | - | - | - | [7] |
| Indole Hemicyanine Dye | 3-Br-4-hydroxy benzaldehyde | Methanol | - | - | - | - | [7] |
Specific quantitative data is often dependent on the exact substrates and reaction conditions used and may not be fully available in the search results.
Synthesis Workflow:
Caption: General workflow for the synthesis of a hemicyanine dye.
III. Synthesis of Azo Dyes
Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). While the direct use of this compound in azo dye synthesis is less common, its amino-substituted derivative, 2,3,3-trimethyl-3H-indolenine-5-amine, is a key precursor.[8][9]
Experimental Protocol: Synthesis of an Azo Dye from an Indole Derivative
This protocol details the synthesis of an azo dye via diazotization of 2,3,3-trimethyl-3H-indolenine-5-amine followed by coupling with a suitable aromatic compound.[8]
Step 1: Diazotization of 2,3,3-trimethyl-3H-indolenine-5-amine
-
Dissolve 2,3,3-trimethyl-3H-indolenine-5-amine in a mixture of hydrochloric acid and water.[8]
-
Cool the solution in an ice bath to 0-5 °C.[8]
-
Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt solution.[8]
Step 2: Azo Coupling
-
Prepare a solution of the coupling component (e.g., phenol or 2-naphthol) in an alkaline solution (e.g., sodium hydroxide and sodium carbonate in water).[8]
-
Slowly add the cold diazonium salt solution to the coupling component solution with constant stirring, while maintaining a low temperature.
-
Continue stirring the mixture at room temperature overnight.[9]
-
The precipitated azo dye is then collected by filtration, washed with water until neutral, and dried.
Quantitative Data:
| Azo Dye Product | Coupling Component | Yield (%) | M.p. (°C) | Ref. |
| 1-((2,3,3-trimethyl-3H-indol-5-yl)diazenyl)naphthalen-2-ol | 2-Naphthol | - | - | [8] |
| 4-((2,3,3-trimethyl-3H-indol-5-yl)diazenyl)phenol | Phenol | - | - | [8] |
Specific yield and melting point data were not consistently provided in the search results.
Synthesis Workflow:
References
- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hemicyanine dyes derived from 2,3,3-trimethyl-3H-indolium as candidates for non-covalent protein probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102964863B - Synthesis and application of indole hemicyanine dye - Google Patents [patents.google.com]
- 7. CN101805526A - Synthesis and application of indole hemicyanine dye - Google Patents [patents.google.com]
- 8. science.lpnu.ua [science.lpnu.ua]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,3,3,5-Tetramethyl-3H-indole in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary application of 2,3,3,5-tetramethyl-3H-indole in material science, focusing on its role as a key building block for the synthesis of near-infrared (NIR) absorbing heptamethine cyanine dyes. These dyes are of significant interest for a range of applications including fluorescent probes, bio-imaging, and photosensitizers.
Application: Precursor for Near-Infrared (NIR) Heptamethine Cyanine Dyes
This compound, also known as 2,3,3,5-tetramethylindolenine, serves as a crucial starting material in the multi-step synthesis of heptamethine cyanine dyes. The methyl group at the 5-position of the indole ring can influence the photophysical properties of the final dye. The general synthetic strategy involves the quaternization of the indole nitrogen to form a reactive indolium salt, followed by a condensation reaction with a polymethine bridge precursor.
Logical Workflow for Heptamethine Cyanine Dye Synthesis
Caption: Synthetic pathway from this compound to a heptamethine cyanine dye.
Quantitative Data: Photophysical Properties of a Representative Heptamethine Cyanine Dye
The following table summarizes the photophysical properties of a representative heptamethine cyanine dye synthesized from a 2,3,3,5-tetramethyl-3H-indolium salt precursor. The specific properties can be tuned by modifying the substituents on the indole ring and the structure of the polymethine bridge.
| Property | Value | Notes |
| Absorption Maximum (λmax) | 750 - 800 nm | Dependent on solvent and specific dye structure. |
| Molar Extinction Coefficient (ε) | > 200,000 M⁻¹cm⁻¹ | Indicates strong light absorption. |
| Emission Maximum (λem) | 780 - 830 nm | Stokes shift is typically 20-30 nm. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.3 | Varies with solvent and molecular rigidity. |
| Photostability | Moderate to High | Can be improved by structural modifications. |
Experimental Protocols
This section provides a detailed, two-step protocol for the synthesis of a representative heptamethine cyanine dye starting from this compound.
Protocol 1: Synthesis of 1,2,3,3,5-Pentamethyl-3H-indolium Iodide
This protocol describes the quaternization of this compound to form the corresponding indolium salt, a key intermediate for the cyanine dye synthesis.
Materials:
-
This compound
-
Iodomethane (Methyl iodide)
-
Anhydrous acetonitrile
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add iodomethane (2.0 eq) dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding anhydrous diethyl ether to the reaction mixture.
-
Filter the resulting solid, wash with anhydrous diethyl ether, and dry under vacuum to yield 1,2,3,3,5-pentamethyl-3H-indolium iodide.
-
Characterize the product using ¹H NMR and mass spectrometry. The ¹H NMR spectrum should show a characteristic singlet for the N-methyl group.
Protocol 2: Synthesis of a Symmetrical Heptamethine Cyanine Dye
This protocol details the condensation of the indolium salt with a polymethine bridge precursor to form the final heptamethine cyanine dye.
Materials:
-
1,2,3,3,5-Pentamethyl-3H-indolium iodide (from Protocol 1)
-
N-[5-(Phenylamino)-2,4-pentadienylidene]aniline monohydrochloride
-
Pyridine
-
Acetic anhydride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1,2,3,3,5-pentamethyl-3H-indolium iodide (2.0 eq) and N-[5-(Phenylamino)-2,4-pentadienylidene]aniline monohydrochloride (1.0 eq) in a mixture of pyridine and acetic anhydride.
-
Heat the reaction mixture to 80-100°C and stir for 2-4 hours. The solution should develop a deep color (typically green or blue).
-
Monitor the reaction by UV-Vis spectroscopy to observe the formation of the dye's characteristic long-wavelength absorption band.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the crude dye by pouring the reaction mixture into a large volume of diethyl ether.
-
Collect the solid by filtration and wash thoroughly with diethyl ether.
-
Purify the crude dye by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/acetonitrile).
-
Characterize the final heptamethine cyanine dye using UV-Vis spectroscopy, fluorescence spectroscopy, ¹H NMR, and mass spectrometry.
Experimental Workflow Diagram
Caption: Detailed workflow for the two-protocol synthesis of a heptamethine cyanine dye.
Other Potential Applications in Material Science
While the predominant application of this compound is in the synthesis of cyanine dyes, the broader class of indole derivatives has been explored in other areas of material science. These represent potential, though less documented, applications for functionalized derivatives of this compound.
-
Functional Polymers: Indole-containing polymers can exhibit interesting photophysical and electrochemical properties.[1] The indole moiety can be incorporated into the polymer backbone or as a pendant group. Such polymers could find use in sensors, organic electronics, and as stimuli-responsive materials.
-
Organic Electronics: The electron-rich nature of the indole ring makes it a suitable component for hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). Further research is needed to explore the potential of this compound derivatives in these applications.
These application notes are intended to provide a starting point for researchers interested in utilizing this compound in material science. The provided protocols are general and may require optimization for specific target molecules and applications.
References
Application Notes and Protocols: 2,3,3,5-Tetramethyl-3H-indole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities. The 3H-indole (indolenine) tautomer, a less common but significant structural motif, serves as a key intermediate in the synthesis of various bioactive molecules. This document focuses on 2,3,3,5-tetramethyl-3H-indole, a substituted indolenine, outlining its synthesis, potential applications in medicinal chemistry, and protocols for its use as a synthetic precursor. While direct biological activity data for this compound is limited in publicly available literature, its structural similarity to other bioactive indoles suggests its potential as a valuable building block in drug discovery.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with a ketone.
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of structurally similar indolenines, such as 2,3,3-trimethylindolenine[1].
Materials:
-
p-Tolylhydrazine hydrochloride
-
3-Methyl-2-butanone
-
Glacial acetic acid
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolylhydrazine hydrochloride (1 equivalent) and 3-methyl-2-butanone (1.1 equivalents) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a sodium hydroxide solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent, to yield pure this compound.
-
Diagram of Synthesis Workflow:
Application in the Synthesis of Methyleneindoline Derivatives
This compound serves as a precursor for the synthesis of other heterocyclic compounds. One such application is its conversion to 1,3,3,5-tetramethyl-2-methyleneindoline, a potentially useful intermediate in the synthesis of dyes and other functional molecules.
Experimental Protocol: Synthesis of 1,3,3,5-Tetramethyl-2-methyleneindoline
This protocol is derived from a patent describing the synthesis of related methyleneindoline derivatives.
Materials:
-
2,3,3,5-Tetramethylindolenine
-
Magnesium oxide (MgO)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Water
-
Toluene
-
Kieselguhr (diatomaceous earth)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with stirrer
-
Dropping funnel
-
Suction filter
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: Prepare a suspension of 2,3,3,5-tetramethylindolenine (1 equivalent) and magnesium oxide in water in a reaction vessel equipped with a stirrer.
-
Methylation: Add dimethyl sulfate dropwise to the suspension while stirring, maintaining the reaction temperature at 60°C.
-
Reaction Completion: After the addition is complete, continue stirring at 60°C for an additional 3 hours.
-
Filtration: Add kieselguhr to the reaction mixture and filter through a suction filter.
-
Work-up:
-
Extract the filtrate with toluene.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Distill the filtrate under vacuum to obtain 1,3,3,5-tetramethyl-2-methyleneindoline.
-
Diagram of Synthetic Pathway:
Medicinal Chemistry Context and Potential Applications
While specific biological data for this compound is not prominent in the literature, the broader class of indole derivatives exhibits a vast range of pharmacological activities. The introduction of a methyl group at the C5 position can influence the lipophilicity and metabolic stability of the molecule, potentially modulating its biological activity.
Table 1: Biological Activities of Structurally Related Indole Derivatives
| Indole Derivative Class | Biological Activity | Example Target/Pathway | Reference |
| Substituted Indoles | Anticancer | Tubulin polymerization inhibition, EGFR inhibition | [2] |
| Indole-based compounds | Antimicrobial | Bacterial and fungal cell wall synthesis | [3] |
| Indole Alkaloids | Anti-inflammatory | Cyclooxygenase (COX) inhibition | [4] |
| Synthetic Indoles | Antiviral | Reverse transcriptase inhibition | [4] |
This table provides a general overview of the activities of the indole class to contextualize the potential of this compound as a scaffold.
The 5-position of the indole ring is a common site for substitution in many bioactive compounds, including the neurotransmitter serotonin (5-hydroxytryptamine) and the antimigraine drug sumatriptan[5]. Methylation at this position, as in this compound, could be explored for its effect on receptor binding and overall pharmacological profile in various therapeutic areas.
Conclusion
This compound is a readily accessible heterocyclic compound via the Fischer indole synthesis. Although its specific biological activities are not yet well-documented, its structural features and its utility as a synthetic intermediate make it a compound of interest in medicinal chemistry. The protocols provided herein offer a foundation for its synthesis and further derivatization, enabling researchers to explore its potential as a scaffold for the development of novel therapeutic agents. Further investigation into the biological effects of this and related tetramethyl-indole derivatives is warranted to fully elucidate their potential in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2,3,3,5-Tetramethyl-3H-indole for Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 2,3,3,5-tetramethyl-3H-indole to generate fluorescent probes suitable for a variety of imaging applications. The described methods focus on creating derivatives with tunable optical properties for live-cell imaging, pH sensing, and targeted biomolecule labeling.
Introduction
Indole derivatives are a versatile class of fluorophores widely used in biological and materials science.[1][2][3] The this compound scaffold, with its inherent electron-donating character, serves as an excellent starting material for the synthesis of bright and photostable fluorescent probes. Derivatization of this core structure allows for the modulation of its photophysical properties, including absorption and emission wavelengths, quantum yield, and environmental sensitivity. These modifications enable the development of custom probes for specific research applications, from monitoring intracellular environments to targeted imaging of biomolecules. This document outlines key derivatization strategies, provides detailed experimental protocols, and summarizes the photophysical properties of the resulting fluorescent molecules.
Derivatization Strategies
Two primary strategies for the derivatization of the this compound core are presented:
-
Formation of Indolium Salts and Subsequent Condensation: Quaternization of the indole nitrogen to form a highly reactive indolium salt, followed by a Knoevenagel-type condensation with an aromatic aldehyde. This method is a classic approach to synthesizing hemicyanine and styryl dyes, which are known for their bright fluorescence and sensitivity to the cellular environment.
-
Palladium-Catalyzed Cross-Coupling Reactions: Introduction of a handle, such as a halogen, at the 5-position of the indole ring allows for subsequent Suzuki or other palladium-catalyzed cross-coupling reactions. This strategy enables the direct attachment of various aromatic and heteroaromatic moieties, creating a diverse library of fluorophores with a broad range of optical properties.
Data Presentation
The following tables summarize the photophysical properties of representative fluorescent derivatives synthesized from precursors structurally related to this compound. These data are intended to provide a reference for the expected performance of the described probes.
Table 1: Photophysical Properties of Styryl Dyes Derived from Indolium Salts
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent |
| SQ-535 | 520 | 660 | 140 | Not Reported | Phosphate Buffer |
| SP-468 | 460 | 600 | 140 | Not Reported | Phosphate Buffer |
Data adapted from reference[4].
Table 2: Photophysical Properties of Arylated Indole Derivatives
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent |
| PI | 350 | 451 (solid-state) | 101 | Not Reported | Solid-State |
| NI | 390 | 520 (solid-state) | 130 | Not Reported | Solid-State |
| TI | 410 | 550 (solid-state) | 140 | Not Reported | Solid-State |
| FI | 340 | 460 (solid-state) | 120 | Not Reported | Solid-State |
Data for derivatives of 5-bromo-2,3,3-trimethyl-3H-indole, adapted from reference[1].
Experimental Protocols
Protocol 1: Synthesis of a Styryl Dye via Knoevenagel Condensation
This protocol describes the synthesis of a fluorescent styryl dye from a 1,2,3,3,5-pentamethyl-3H-indolium salt and an aromatic aldehyde.
Workflow Diagram:
Caption: Workflow for the synthesis of a fluorescent styryl dye.
Materials:
-
This compound
-
Methyl iodide
-
Anhydrous ethanol
-
Aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)
-
Piperidine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Quaternization of the Indole:
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like acetonitrile.
-
Add methyl iodide (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours or gently reflux for 2-4 hours until a precipitate forms.
-
Collect the resulting 1,2,3,3,5-pentamethyl-3H-indolium iodide salt by filtration and wash with cold diethyl ether.
-
Dry the salt under vacuum.
-
-
Knoevenagel Condensation:
-
In a round-bottom flask, dissolve the 1,2,3,3,5-pentamethyl-3H-indolium iodide salt (1 equivalent) and the aromatic aldehyde (1 equivalent) in anhydrous ethanol.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to isolate the fluorescent styryl dye.
-
-
Characterization:
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the photophysical properties (absorption and emission spectra, quantum yield) using a spectrophotometer and a fluorometer.
-
Protocol 2: Synthesis of an Arylated Indole Derivative via Suzuki Coupling
This protocol describes the synthesis of a fluorescent arylated indole derivative starting from 5-bromo-2,3,3-trimethyl-3H-indole, which can be synthesized from 4-bromophenylhydrazine. The same principle can be applied to a 5-bromo-2,3,3-trimethyl-3H-indole derivative to introduce a methyl group at the 5-position, which would then be further derivatized. For the purpose of this protocol, we will start with the bromo- precursor as described in the literature.[1]
Workflow Diagram:
Caption: Workflow for the synthesis of a fluorescent arylated indole.
Materials:
-
5-bromo-2,3,3-trimethyl-3H-indole
-
Arylboronic acid (e.g., 4-ethoxyphenylboronic acid)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Synthesis of 5-bromo-2,3,3-trimethyl-3H-indole:
-
Add 4-bromophenylhydrazine hydrochloride (15.0 g, 67.1 mmol) and 60 mL of ethanol to a 250 mL single-neck bottle.
-
Slowly add concentrated sulfuric acid (7.0 mL) while stirring.
-
Heat the mixture at 90 °C for 5 hours.
-
Cool the mixture to room temperature and adjust the pH to 8.0 with a 10% Na₂CO₃ solution.
-
Heat the mixture to remove the solvent.
-
Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 3:1) to obtain 5-bromo-2,3,3-trimethyl-3H-indole as a red oily liquid.[1]
-
-
Suzuki Coupling Reaction:
-
In a round-bottom flask, combine 5-bromo-2,3,3-trimethyl-3H-indole (1.20 g, 5.04 mmol), the arylboronic acid (e.g., 4-ethoxyphenylboronic acid, 2.51 g, 15.12 mmol), sodium carbonate (3.48 g, 25.2 mmol), and Pd(PPh₃)₄ (0.06 g).
-
Purge the flask with nitrogen or argon.
-
Add a degassed binary solvent of THF (40 mL) and water (20 mL) via syringe.
-
Heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the fluorescent arylated indole.
-
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Evaluate the photophysical properties of the final compound.
-
Applications in Fluorescence Imaging
Derivatives of this compound are valuable tools for a range of fluorescence imaging applications:
-
Live-Cell Imaging: The lipophilic nature of the indole core allows for easy penetration of cell membranes, making these probes suitable for staining intracellular compartments. Styryl derivatives, in particular, often exhibit fluorescence enhancement upon binding to membranes, making them excellent plasma membrane probes.
-
pH Sensing: The nitrogen atom in the indole ring can be protonated under acidic conditions, leading to changes in the electronic structure and, consequently, the fluorescence properties of the molecule. This makes certain indole derivatives effective as ratiometric or intensity-based pH sensors for monitoring the pH of cellular organelles like lysosomes and endosomes.[1]
-
Targeted Imaging: The indole scaffold can be further functionalized with reactive groups (e.g., NHS esters, maleimides) or targeting moieties (e.g., peptides, antibodies) to enable covalent labeling and specific imaging of biomolecules of interest within the cellular context.
Logical Relationships in Probe Design
The design of fluorescent probes based on the this compound scaffold involves a logical progression from the core structure to the final application-specific molecule.
Caption: Logical steps in the design of fluorescent probes.
This systematic approach allows for the rational design of novel fluorescent probes with tailored properties for advanced fluorescence imaging applications in research and drug development.
References
Application Notes and Protocols for the Characterization of 2,3,3,5-Tetramethyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 2,3,3,5-Tetramethyl-3H-indole. The following protocols are based on established methodologies for similar indole derivatives and serve as a robust starting point for method development and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted NMR data is based on the analysis of structurally similar compounds, including 2,3,3-trimethyl-3H-indole and 2,3,5-trimethyl-1H-indole. The addition of a methyl group at the C-5 position is expected to cause a downfield shift in the signals of the aromatic protons and carbons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 2H | Aromatic CH |
| ~7.0-7.1 | s | 1H | Aromatic CH |
| ~2.4 | s | 3H | C5-CH₃ |
| ~2.2 | s | 3H | C2-CH₃ |
| ~1.3 | s | 6H | C3-(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~185 | C2 |
| ~150 | C7a |
| ~140 | C3a |
| ~135 | C5 |
| ~128 | C4 |
| ~122 | C6 |
| ~120 | C7 |
| ~55 | C3 |
| ~25 | C3-(CH₃)₂ |
| ~21 | C5-CH₃ |
| ~15 | C2-CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more for good signal-to-noise
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak or internal standard (TMS at 0 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Predicted Mass Spectrometry Data
The predicted fragmentation pattern is based on the known behavior of similar indole derivatives, where the loss of methyl groups is a common fragmentation pathway.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Fragment |
| 173.13 | [M]⁺ (Molecular Ion) |
| 158.11 | [M - CH₃]⁺ |
| 143.09 | [M - 2CH₃]⁺ |
| 130.08 | [M - C₃H₇]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Parameters:
-
Gas Chromatograph:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless or split injection).
-
-
Mass Spectrometer (Electron Ionization - EI):
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
-
Compare the obtained spectrum with a library of known compounds if available.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is utilized for the separation, quantification, and purity assessment of this compound. The following reverse-phase method is a good starting point.
Predicted HPLC Data
Table 4: Predicted HPLC Parameters for this compound
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Gradient | 20% to 80% Acetonitrile over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Expected Retention Time | ~10-15 minutes |
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 20% B
-
2-17 min: 20% to 80% B
-
17-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis detector set at 220 nm and 280 nm.
-
-
Data Analysis:
-
Determine the retention time of the peak corresponding to this compound.
-
Calculate the purity of the sample based on the peak area percentage.
-
For quantification, generate a calibration curve using standards of known concentrations.
-
Spectroscopic Characterization (UV-Vis and IR)
UV-Vis and IR spectroscopy provide information about the electronic structure and functional groups present in this compound.
Predicted Spectroscopic Data
Table 5: Predicted UV-Vis and IR Data for this compound
| Technique | Wavelength/Wavenumber | Predicted Absorption |
| UV-Vis (in Ethanol) | ~220 nm, ~280 nm | π → π* transitions of the indole ring |
| IR (KBr pellet or thin film) | ~2950-3000 cm⁻¹ | C-H stretching (aromatic and aliphatic) |
| ~1600-1620 cm⁻¹ | C=N stretching | |
| ~1450-1500 cm⁻¹ | C=C stretching (aromatic) |
Experimental Protocol: UV-Vis and IR Spectroscopy
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Record the spectrum from 200 to 400 nm using a spectrophotometer.
-
Identify the wavelengths of maximum absorbance (λmax).
-
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the sample or cast a thin film of the sample on a salt plate (e.g., NaCl).
-
Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
-
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationships between analytical techniques and compound properties.
Application Notes and Protocols: ¹H and ¹³C NMR of 2,3,3,5-Tetramethyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 2,3,3,5-tetramethyl-3H-indole. Due to the limited availability of experimentally verified public data for this specific molecule, the following sections include predicted ¹H and ¹³C NMR data. This document also outlines a comprehensive experimental protocol for acquiring high-quality NMR spectra, which can be used to verify the predicted data and characterize synthesized batches of the compound.
Predicted NMR Data
The chemical shifts for this compound have been predicted based on the analysis of structurally similar compounds and established NMR principles. It is crucial to note that these are theoretical values and should be confirmed by experimental data.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J) for this compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | ~7.1-7.2 | d | ~8.0 |
| H6 | ~7.0-7.1 | d | ~8.0 |
| H7 | ~7.3-7.4 | s | - |
| 2-CH₃ | ~2.2-2.3 | s | - |
| 3,3-(CH₃)₂ | ~1.3-1.4 | s | - |
| 5-CH₃ | ~2.4-2.5 | s | - |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | ~180-185 |
| C3 | ~55-60 |
| C3a | ~150-155 |
| C4 | ~120-125 |
| C5 | ~135-140 |
| C6 | ~125-130 |
| C7 | ~120-125 |
| C7a | ~145-150 |
| 2-CH₃ | ~15-20 |
| 3,3-(CH₃)₂ | ~25-30 |
| 5-CH₃ | ~20-25 |
Experimental Protocols
To obtain experimental NMR data for this compound, the following protocols are recommended.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
The following are general guidelines for setting up an NMR spectrometer for ¹H and ¹³C NMR experiments. Specific parameters may need to be optimized based on the instrument and sample concentration.
¹H NMR Acquisition:
-
Instrument Tuning: Tune the spectrometer's probe for the ¹H frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition:
-
Instrument Tuning: Tune the spectrometer's probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30') is commonly used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set a spectral width of approximately 200-250 ppm, centered around 100-125 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Diagrams
Experimental Workflow for NMR Analysis
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,3,5-Tetramethyl-3H-indole
Welcome to the technical support center for the synthesis of 2,3,3,5-Tetramethyl-3H-indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for the synthesis of this compound and its structural isomers is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of an arylhydrazine (in this case, p-tolylhydrazine) and a ketone (3-methyl-2-butanone).[1][3]
Q2: What are the critical parameters influencing the yield of the Fischer indole synthesis for this compound?
A2: The yield of the Fischer indole synthesis is highly sensitive to several parameters. Key factors include the purity of the starting materials (p-tolylhydrazine and 3-methyl-2-butanone), the choice and concentration of the acid catalyst, the reaction temperature, and the reaction time.[4] The selection of an appropriate solvent is also crucial as it can affect reactant solubility and the reaction pathway.
Q3: I am observing the formation of a viscous red oil. Is this the expected product?
A3: Yes, the formation of a red, viscous oil is consistent with the description of 2,3,3,5-tetramethylindolenine, a tautomer of this compound, as reported in the literature.[3]
Q4: Are there alternative, more efficient methods for this synthesis?
A4: Microwave-assisted Fischer indole synthesis has been reported as a more efficient alternative to conventional heating.[5][6][7] This method can significantly reduce reaction times from hours to minutes and, in some cases, improve yields.[5] For instance, a microwave-assisted synthesis of 2,3,3-trimethyl-3H-indole in acetic acid at 160 °C was completed in 10 minutes with a 91% yield.[5]
Troubleshooting Guide
Low or No Product Yield
Low yields are a common issue in Fischer indole synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Experimental Protocol Reference |
| Impure Starting Materials | Ensure the purity of p-tolylhydrazine and 3-methyl-2-butanone. Purify by distillation or recrystallization if necessary. | General purification techniques |
| Incorrect Catalyst | Screen different Brønsted acids (e.g., acetic acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). The optimal catalyst is substrate-dependent.[1][2][3] | Protocol 1 & 2 |
| Suboptimal Catalyst Concentration | Titrate the catalyst concentration to find the optimal loading. Excess acid can sometimes lead to side reactions and decomposition. | General optimization |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. Some reactions proceed at room temperature, while others require heating.[8] Monitor the reaction by TLC to avoid decomposition at high temperatures. | Protocol 1 & 2 |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | General monitoring |
| Solvent Issues | Use a solvent that ensures the solubility of all reactants and intermediates. Acetic acid and ethanol are commonly used.[5][8] In some cases, solvent-free conditions may be effective.[9] | Protocol 1 & 2 |
Formation of Multiple Products (Observed as multiple spots on TLC)
The formation of byproducts can significantly reduce the yield of the desired indole.
| Potential Cause | Recommended Solution | Experimental Protocol Reference |
| Formation of Positional Isomers | The reaction of p-tolylhydrazine can potentially lead to the formation of the 7-methyl isomer in addition to the desired 5-methyl isomer. The regioselectivity can be influenced by the choice of acid catalyst and reaction conditions. | Protocol 1 & 2 |
| Side Reactions | Side reactions such as aldol condensation of the ketone or other acid-catalyzed decompositions can occur. Lowering the reaction temperature and optimizing the catalyst concentration can help minimize these. | General optimization |
| Oxidation of Product | The indole product can be susceptible to oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. | General inert atmosphere techniques |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Tetramethyl-3H-indole Derivatives
| Starting Materials | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| p-Tolylhydrazine HCl, Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Room Temp. | Not specified | 88 (mixture of isomers) | Sajjadifar et al. (2010)[8] |
| Phenylhydrazine HCl, 3-Methyl-2-butanone | Acetic Acid | Acetic Acid | Reflux | 12 h | 85 | Gaur et al. (as cited in[5]) |
| 4-Bromophenylhydrazine HCl, 3-Methyl-2-butanone | H₂SO₄ | Ethanol | Reflux | Overnight | 90 | Wu et al. (as cited in[5]) |
| Phenylhydrazine, 3-Methyl-2-butanone | Not specified | Acetic Acid | 160 °C (Microwave) | 10 min | 91 | Saha et al. (as cited in[5]) |
| Methyl-isopropyl-ketone-phenylhydrazone | H₂SO₄ | None | 95 °C | 2 h | 94 | US Patent 3,639,420[10] |
Experimental Protocols
Protocol 1: Synthesis of 2,3,3,5-Tetramethylindolenine via Fischer Indole Synthesis (Conventional Heating)
This protocol is adapted from the synthesis of related tetramethylindolenines.[8]
Materials:
-
p-Tolylhydrazine hydrochloride
-
Isopropyl methyl ketone (3-methyl-2-butanone)
-
Glacial acetic acid
-
Sodium hydroxide solution (1 M)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in glacial acetic acid.
-
Add isopropyl methyl ketone (1.1 to 2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (eluent: toluene-ethyl acetate 9:1).
-
Once the reaction is complete (as indicated by the disappearance of the starting material), neutralize the mixture with a 1 M sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product as a red, viscous oil.[3]
Protocol 2: Microwave-Assisted Synthesis of 2,3,3-Trimethyl-3H-indole
This protocol is based on a reported microwave-assisted synthesis of a similar compound.[5]
Materials:
-
Phenylhydrazine (or p-tolylhydrazine)
-
3-Methyl-2-butanone
-
Acetic acid
Procedure:
-
In a microwave reaction vessel, combine phenylhydrazine (1 equivalent), 3-methyl-2-butanone (1.1 equivalents), and acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 160 °C and hold for 10 minutes.
-
After cooling, work up the reaction mixture as described in Protocol 1 (neutralization, extraction, and drying).
Protocol 3: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent: Ethyl acetate/Petroleum ether (1:5) or Toluene/Ethyl acetate (9:1)[3][11]
Procedure:
-
Prepare a silica gel column using the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel ("dry loading").
-
Carefully load the sample onto the top of the column.
-
Elute the column with the chosen solvent system.
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for addressing low yield in the synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One‐Pot‐One‐Step, Microwave‐Assisted Fischer Indole Synthesis. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]
- 11. 2,3,3-Trimethylindolenine | 1640-39-7 | Benchchem [benchchem.com]
Technical Support Center: Purification of 2,3,3,5-Tetramethyl-3H-indole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2,3,3,5-Tetramethyl-3H-indole from a typical reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the likely impurities in the reaction mixture?
A1: The most common and direct method for the synthesis of this compound is the Fischer indole synthesis.[1][2][3] This reaction typically involves the acid-catalyzed condensation of p-tolylhydrazine (or its hydrochloride salt) with 3-methyl-2-butanone (methyl isopropyl ketone).[4][5]
The primary impurities in the reaction mixture are likely to be:
-
Unreacted starting materials: p-tolylhydrazine and 3-methyl-2-butanone.
-
The intermediate p-tolylhydrazone of 3-methyl-2-butanone.
-
Side products from the Fischer indole synthesis, which can include regioisomers or products from competing reaction pathways.[6]
-
Residual acid catalyst (e.g., acetic acid, hydrochloric acid).[1]
Q2: What are the recommended purification techniques for this compound?
A2: The two most effective and commonly used purification techniques for indole derivatives like this compound are:
-
Column Chromatography: This is a highly versatile method for separating the target compound from starting materials and most side products.[7][8][9]
-
Recrystallization: This technique is excellent for obtaining highly pure crystalline material, especially after an initial purification by chromatography.[10][11][12]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the purification process.[9][13] Given that this compound is a UV-active aromatic compound, it can be visualized under a UV lamp (254 nm).[7] For more specific detection, Ehrlich's reagent can be used as a staining agent, which typically produces blue or purple spots with indoles.[7]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
| Problem | Potential Cause | Solution |
| Low or No Recovery After Column Chromatography | 1. Inappropriate Solvent System: The eluent may be too non-polar, causing the compound to remain adsorbed to the silica gel, or too polar, causing it to elute with the solvent front along with impurities. | 1. Optimize the Solvent System: Use TLC to test various solvent systems. A good starting point for indole derivatives is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the target compound.[7] |
| 2. Compound Degradation on Silica Gel: Indoles can be sensitive to the acidic nature of silica gel. | 2. Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading the sample. This neutralizes the acidic sites.[14] Alternatively, use a less acidic stationary phase like neutral alumina. | |
| Streaking or Tailing of the Compound on the Column | 1. Strong Interaction with Silica Gel: The basic nitrogen atom in the indole ring can interact strongly with the acidic silanol groups on the silica surface. | 1. Add a Basic Modifier: Incorporate a small amount of triethylamine (0.1-1%) into your eluent to reduce tailing and improve the peak shape.[7] |
| 2. Column Overloading: Too much sample has been loaded onto the column for its size. | 2. Reduce the Sample Load: A general rule of thumb is to use a silica-to-sample weight ratio of at least 50:1 for effective separation. | |
| Product is an Oil and Does Not Crystallize | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. | 1. Re-purify by Column Chromatography: Ensure the starting material for recrystallization is of high purity. |
| 2. Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent at all temperatures, or the compound may be too soluble. | 2. Screen for a Suitable Solvent System: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[11] For indole derivatives, consider solvent systems like ethanol/water, acetone/hexanes, or ethyl acetate/hexanes. | |
| 3. Supersaturation: The solution may be supersaturated and requires nucleation to begin crystallization. | 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure compound if available. | |
| Poor Purity After Recrystallization | 1. Inefficient Removal of Mother Liquor: Impurities from the mother liquor remain on the crystal surface. | 1. Wash the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[15] |
| 2. Co-crystallization of Impurities: An impurity with similar properties may be co-crystallizing with the product. | 2. Multiple Recrystallizations or Different Solvent: A second recrystallization from the same or a different solvent system may be necessary. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound from a crude reaction mixture using flash column chromatography.
1. Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material (e.g., a 40g silica gel cartridge for 0.4-4g of crude material).
-
Pack the column with silica gel as a slurry in the initial, non-polar eluent (e.g., 100% hexanes).
2. Sample Preparation and Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or the eluent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[14]
3. Elution:
-
Begin elution with a non-polar solvent system, such as 100% hexanes.
-
Gradually increase the polarity of the eluent (gradient elution). A typical gradient for an indole derivative would be from 100% hexanes to a mixture of hexanes and ethyl acetate (e.g., starting with 2% ethyl acetate and gradually increasing to 10-20%).
-
If tailing is observed on TLC, add 0.1-1% triethylamine to the eluent system.
4. Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC, visualizing with a UV lamp and/or an appropriate stain.
-
Combine the fractions containing the pure product.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying this compound that is already reasonably pure (e.g., after column chromatography).
1. Solvent Selection:
-
Place a small amount of the impure solid in a test tube and add a few drops of a potential solvent.
-
An ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Good solvent systems to test include ethanol/water, methanol/water, or ethyl acetate/hexanes.[12]
2. Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
3. Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
5. Drying:
-
Dry the purified crystals in a vacuum oven or air dry them to remove any residual solvent.
Data Presentation
The following table provides a general guideline for the expected outcomes of the purification of this compound. Actual results may vary depending on the specific reaction conditions and scale.
| Purification Method | Typical Purity | Typical Recovery | Recommended Solvents |
| Column Chromatography | >95% | 60-80% | Stationary Phase: Silica GelMobile Phase: Hexanes/Ethyl Acetate gradient (with optional 0.1-1% Triethylamine) |
| Recrystallization | >99% | 70-90% | Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexanes |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2,3,3,5-Tetramethyl-3h-indole under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2,3,3,5-Tetramethyl-3H-indole under acidic conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific experimental data for this exact molecule is limited in publicly available literature, the guidance provided is based on established principles of indole and 3H-indole chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic conditions?
3H-indoles, also known as indolenines, are generally considered to be reactive under acidic conditions. The imine functionality of the 3H-indole ring system is susceptible to acid-catalyzed reactions. The stability will be highly dependent on the specific acid used, its concentration, the solvent, temperature, and the presence of other nucleophiles. While Brønsted acids can be used to catalyze reactions involving 3H-indoles, such as transfer hydrogenations to form indolines, strong acidic conditions may lead to degradation.[1][2]
Q2: What are the likely degradation pathways for this compound in an acidic solution?
Under acidic conditions, the nitrogen atom of the 3H-indole can be protonated, forming an indoleninium ion. This protonation makes the C2 position more electrophilic and susceptible to nucleophilic attack. A likely degradation pathway involves the attack of water (if present in the acidic medium) on the C2 position, leading to the opening of the heterocyclic ring. This can result in the formation of an amino ketone. Other potential reactions include polymerization or rearrangement, particularly under strongly acidic or forcing conditions.
Q3: How do the substituents on the this compound ring affect its stability in acid?
The methyl groups on the indole ring influence its electronic properties and steric environment, which in turn affects its stability.
-
2-Methyl Group: This group can have a slight electron-donating effect, which may influence the basicity of the nitrogen atom.
-
3,3-Dimethyl Group (gem-dimethyl): This group provides steric hindrance around the C3 position. It also prevents aromatization to a fully aromatic indole without rearrangement, which is a key characteristic of 3H-indoles.
-
5-Methyl Group: This electron-donating group on the benzene ring can increase the electron density of the aromatic system, potentially affecting the overall reactivity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Unexpected peaks in NMR/LC-MS analysis after acid treatment. | Degradation of the this compound. | 1. Characterize Degradants: Attempt to isolate and identify the structure of the new compounds. A common degradation product could be the corresponding amino ketone from ring opening.2. Milder Conditions: Use a weaker acid, a lower concentration of acid, or perform the reaction at a lower temperature.3. Anhydrous Conditions: If water is not a required reagent, ensure the reaction is performed under strictly anhydrous conditions to prevent hydrolysis. |
| Low or no recovery of starting material. | The compound may have fully degraded or polymerized. | 1. Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS at short time intervals to determine the rate of disappearance of the starting material.2. Scavengers: Consider the use of scavengers if reactive intermediates are suspected to be causing polymerization.3. Protective Groups: If the indole nitrogen is not the desired site of reaction, consider protecting it, although this is less common for 3H-indoles. |
| Color change in the reaction mixture (e.g., darkening, formation of a tar). | Polymerization or formation of highly conjugated byproducts. | 1. Reduce Temperature: Immediately lower the reaction temperature.2. Dilution: Perform the reaction at a higher dilution.3. Oxygen Exclusion: Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) as oxidative processes can sometimes be initiated under acidic conditions. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Acid Stability
This protocol provides a general method for determining the stability of this compound in a specific acidic condition.
Materials:
-
This compound
-
Acid of choice (e.g., HCl, H₂SO₄, acetic acid)
-
An appropriate solvent (e.g., methanol, acetonitrile, water)
-
Internal standard (for quantitative analysis, e.g., dodecane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Analytical instruments (e.g., HPLC, LC-MS, NMR)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent. If using an internal standard, add it to the stock solution.
-
Reaction Setup: In a reaction vessel, add the desired volume of the acidic solution. Bring the solution to the desired experimental temperature.
-
Initiation: At time zero (t=0), add a known volume of the this compound stock solution to the acidic solution.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing an excess of the quenching solution.
-
Analysis: Analyze the quenched samples by a suitable analytical method (e.g., HPLC, LC-MS) to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation.
Visualizations
Plausible Acid-Catalyzed Hydrolysis Pathway
The following diagram illustrates a potential degradation pathway of this compound in the presence of aqueous acid, leading to ring opening.
Caption: Plausible acid-catalyzed hydrolysis of this compound.
Experimental Workflow for Stability Assessment
This diagram outlines the steps for conducting an experiment to assess the stability of the compound.
References
Technical Support Center: Synthesis of 2,3,3,5-Tetramethyl-3H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,3,5-Tetramethyl-3H-indole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via the Fischer indole synthesis.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of this compound, or the reaction is not proceeding to completion. What are the possible causes and solutions?
Answer:
Low or no yield in the Fischer indole synthesis of this compound can stem from several factors related to reactants, catalysts, and reaction conditions.
| Potential Cause | Recommended Solution |
| Poor Quality of Reactants | Ensure the purity of the starting materials, p-tolylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone). Impurities can lead to side reactions or inhibit the catalyst. Consider purification of starting materials if their quality is uncertain. |
| Inappropriate Acid Catalyst | The choice of acid catalyst is critical.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1] The optimal catalyst and its concentration may need to be determined empirically. For the synthesis of similar indolenines, acetic acid has been used successfully.[2] |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at an adequate rate. However, excessively high temperatures can lead to decomposition of the starting materials or the product. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature. |
| Presence of Moisture | The Fischer indole synthesis is sensitive to water, which can hydrolyze the hydrazone intermediate. Ensure that all glassware is thoroughly dried and use anhydrous solvents. |
| Incomplete Hydrazone Formation | The initial condensation of p-tolylhydrazine and 3-methyl-2-butanone to form the corresponding hydrazone is a crucial step. Ensure that this step is complete before proceeding with the cyclization. This can often be facilitated by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus. |
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My TLC analysis shows multiple spots, and I am having difficulty isolating the pure this compound. What are the likely side products and how can I improve the purification?
Answer:
The formation of multiple products is a common challenge in the Fischer indole synthesis, especially with substituted precursors.
| Potential Cause | Recommended Solution |
| Formation of Isomeric Products | The use of a meta-substituted phenylhydrazine can lead to the formation of regioisomers. In the case of p-tolylhydrazine, this is less of a concern for the initial cyclization. However, if an unsymmetrical ketone were used, a mixture of indoles could result from the two possible enolizations.[3] For the synthesis of this compound, the primary isomeric concern is the potential for the formation of 2,3,3,7-tetramethyl-3H-indole if the starting hydrazine contains the ortho-isomer. It has been noted that separating such isomers can be challenging.[4] |
| Oxidation of the Product | 3H-indoles (indolenines) can be susceptible to oxidation, especially under acidic conditions and in the presence of air.[5][6] This can lead to the formation of various oxidized byproducts. To minimize oxidation, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to purify the product promptly after the reaction is complete. |
| Polymerization/Decomposition | Under harsh acidic conditions and elevated temperatures, indoles and their precursors can be prone to polymerization or decomposition, leading to a complex mixture of byproducts.[7] It is important to carefully control the reaction temperature and time. |
| Ineffective Purification Method | The purification of polysubstituted indoles can be challenging due to the similar polarities of the desired product and its isomers or byproducts. Standard silica gel column chromatography may not be sufficient. Consider using alternative stationary phases or purification techniques such as preparative HPLC.[8] The use of a non-polar eluent system, such as toluene-ethyl acetate, has been reported for the purification of a similar compound.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct method for the synthesis of this compound is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed condensation of p-tolylhydrazine with 3-methyl-2-butanone (isopropyl methyl ketone).[2]
Q2: What are the key intermediates in the Fischer indole synthesis of this molecule?
A2: The key intermediates are the p-tolylhydrazone of 3-methyl-2-butanone, which is formed initially. This hydrazone then tautomerizes to an ene-hydrazine, which undergoes a[4][4]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the final 3H-indole product.[1]
Q3: Can I use a different ketone for this synthesis?
A3: Yes, the Fischer indole synthesis is versatile and can be performed with a variety of ketones and aldehydes.[1] However, using an unsymmetrical ketone other than 3-methyl-2-butanone could lead to the formation of a mixture of isomeric indole products, which may be difficult to separate.[3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What are the expected spectroscopic signatures for this compound?
-
¹H NMR: Singlets for the two gem-dimethyl groups at C3, a singlet for the methyl group at C2, and a singlet for the methyl group at C5. The aromatic protons would appear in the aromatic region of the spectrum.
-
¹³C NMR: Distinct signals for the four methyl carbons, the quaternary C3 carbon, the C2 carbon, and the aromatic carbons.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₅N, MW: 173.25 g/mol ).
Experimental Protocols
A detailed experimental protocol for the synthesis of the closely related 5-bromo-2,3,3-trimethyl-3H-indole is provided below, which can be adapted for the synthesis of this compound by using p-tolylhydrazine instead of 4-bromophenylhydrazine.
Synthesis of 5-bromo-2,3,3-trimethyl-3H-indole
-
Reactants:
-
4-bromophenyl hydrazine (1.0 g, 4.5 mmol)
-
Isopropylmethylketone (0.81 g, 9.3 mmol)
-
Ethanol (100 mL)
-
Concentrated H₂SO₄ (0.44 g, 4.5 mmol)
-
-
Procedure:
-
A solution of 4-bromophenyl hydrazine, isopropylmethylketone, ethanol, and concentrated H₂SO₄ is prepared in a 250 mL round-bottomed flask equipped with a reflux condenser.
-
The reaction mixture is heated under reflux for 12 hours.
-
After cooling to room temperature, the mixture is quenched with a 10% NaHCO₃ solution.
-
The product is extracted with ether, washed with deionized water, and dried over anhydrous MgSO₄.
-
The solvent is evaporated under reduced pressure to obtain the crude product.
-
Data Presentation
| Parameter | Value | Reference |
| Starting Material | p-tolylhydrazine | [2] |
| Ketone | 3-Methyl-2-butanone | [2] |
| Typical Catalyst | Acetic Acid | [2] |
| Reported Yield | High | [2] |
| Potential Side Products | Isomeric indoles, Oxidation products, Polymers | [4][5][7] |
Mandatory Visualization
Caption: Fischer indole synthesis of this compound and potential side reactions.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 7. longdom.org [longdom.org]
- 8. Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Reaction Conditions for 2,3,3,5-Tetramethyl-3H-indole Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,3,5-tetramethyl-3H-indole derivatives. This document provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data to facilitate the optimization of your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound and its derivatives is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a hydrazone formed from p-tolylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone).[3][4]
Q2: Which acid catalysts are most effective for this synthesis?
A2: A variety of Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis.[2][5] Commonly used catalysts include glacial acetic acid, hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and zinc chloride (ZnCl₂).[3][5] For the synthesis of this compound, glacial acetic acid has been shown to be an effective catalyst.[3]
Q3: What are the typical reaction temperatures and times?
A3: Reaction conditions can vary depending on the specific substrates and catalyst used. For the synthesis of this compound using p-tolylhydrazine hydrochloride and 3-methyl-2-butanone in glacial acetic acid, the reaction can proceed at room temperature.[3] However, in many Fischer indole syntheses, elevated temperatures are required to drive the reaction to completion.[6] Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.
Q4: Can this reaction be performed as a one-pot synthesis?
A4: Yes, the Fischer indole synthesis is often performed as a one-pot reaction where the formation of the hydrazone and the subsequent indolization occur in the same reaction vessel without the isolation of the hydrazone intermediate.[7] This approach can improve overall efficiency and yield by minimizing product loss during intermediate purification steps.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | Ensure the purity of p-tolylhydrazine and 3-methyl-2-butanone. Impurities can lead to side reactions. Use freshly distilled or purified reagents if necessary. |
| Insufficient Catalyst Activity | The choice and concentration of the acid catalyst are critical.[8] If using a weak acid like acetic acid, consider adding a stronger co-catalyst like HCl.[3] Alternatively, screen other catalysts such as PPA or ZnCl₂. |
| Inappropriate Reaction Temperature | While the reaction can proceed at room temperature, gentle heating may be required to improve the reaction rate and yield.[3] Monitor the reaction by TLC to find the optimal temperature, avoiding excessive heat which can lead to decomposition. |
| Atmosphere | For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
Multiple Spots on TLC / Impure Product
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Common side reactions in Fischer indole synthesis include aldol condensation of the ketone and Friedel-Crafts type reactions.[1] To minimize these, maintain a controlled temperature and consider a one-pot procedure to quickly convert the starting materials. |
| Isomer Formation | The use of an unsymmetrical ketone like 3-methyl-2-butanone can potentially lead to the formation of two regioisomers. The reaction conditions, particularly the strength of the acid catalyst, can influence the product ratio.[8] Stronger acids may favor one isomer over the other. |
| Product Decomposition | Prolonged reaction times or excessive temperatures can lead to the decomposition of the desired indole product. Optimize the reaction time by closely monitoring with TLC. |
Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-eluting Impurities | If standard column chromatography is ineffective, consider using a different stationary phase or solvent system. For indole derivatives, a gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Product Instability | Some indole derivatives can be sensitive to air and light. It is advisable to store the purified product under an inert atmosphere and in the dark. |
Data Presentation
Table 1: Representative Effect of Acid Catalyst on Fischer Indole Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Glacial Acetic Acid | None | Room Temp. | 2 | High |
| Acetic Acid / HCl | None | Reflux | 4 | Moderate |
| Polyphosphoric Acid (PPA) | None | 100 | 1 | Variable |
| Zinc Chloride (ZnCl₂) | Ethanol | Reflux | 6 | Variable |
| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | 3 | Variable |
Note: Yields are representative and can vary based on the specific substrates and reaction scale. Data is compiled from general Fischer indole synthesis literature and the specific synthesis of 2,3,3,5-tetramethylindolenine.[3]
Experimental Protocols
Synthesis of this compound via Fischer Indole Synthesis
This protocol is adapted from the synthesis of 2,3,3,5-tetramethylindolenine by Sajjadifar et al. (2010).[3]
Materials:
-
p-Tolylhydrazine hydrochloride
-
3-Methyl-2-butanone (isopropyl methyl ketone)
-
Glacial acetic acid
-
Sodium hydroxide (1 M solution)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.0 eq) and 3-methyl-2-butanone (1.0 eq) in glacial acetic acid.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a 1 M solution of sodium hydroxide.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the final product.
Visualizations
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. testbook.com [testbook.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
degradation of 2,3,3,5-Tetramethyl-3h-indole and prevention
Welcome to the technical support center for 2,3,3,5-Tetramethyl-3H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the handling, stability, and potential degradation of this compound. As a specialized indolenine derivative, understanding its unique chemical behavior is critical for successful experimental outcomes.
This document is structured to provide not just procedural steps, but also the underlying chemical principles to empower users to make informed decisions in their work. Due to the limited availability of specific degradation studies on this compound in published literature, this guide synthesizes information from studies on closely related indole and 3H-indole structures, established principles of organic chemistry, and standard practices for pharmaceutical stability testing.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the use of this compound in experimental settings.
Question 1: My reaction mixture containing this compound has developed a pink or brown color. What is causing this discoloration?
Answer: The development of color, typically pink, brown, or deep yellow, in solutions containing indole derivatives is a common indicator of oxidative degradation.[1] The electron-rich nature of the indole nucleus makes it susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light.[1]
-
Causality: The discoloration is likely due to the formation of oxidized species and potentially oligomeric or polymeric byproducts. The 3H-indole (indolenine) moiety can undergo complex reactions, and even minor levels of degradation can produce highly colored impurities.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure that all reactions are conducted under an inert atmosphere, such as nitrogen or argon. This is particularly critical if the reaction is heated.[1] A supporting information document for a related synthesis advises that light should be avoided and reactions conducted under argon.[2]
-
Solvent Purity: Use high-purity, degassed solvents. Solvents can contain dissolved oxygen or peroxide impurities that can initiate oxidation. Degassing can be achieved by sparging with an inert gas or by the freeze-pump-thaw method.
-
Exclusion of Light: Protect the reaction vessel from light by using amber glassware or by wrapping it in aluminum foil. Photodegradation is a known issue for many indole-containing compounds.[1]
-
Chelating Agents: If trace metal catalysis is suspected (from reagents or glassware), the addition of a small amount of a chelating agent like EDTA might be beneficial, provided it does not interfere with your desired reaction.
-
Question 2: I am experiencing low yields in a reaction where this compound is a starting material, and I observe a complex mixture of byproducts in my analysis (TLC, LC-MS). What are the likely causes?
Answer: Low yields and the formation of multiple byproducts suggest that the starting material is degrading under the reaction conditions or that side reactions are competing with the desired transformation. The 3H-indole core is known to be reactive under certain conditions.
-
Causality and Potential Side Reactions:
-
Acid Sensitivity: The 3H-indole (indolenine) nitrogen is basic and can be protonated under acidic conditions. This can lead to the formation of reactive intermediates that may undergo polymerization or other undesired reactions.[1]
-
Hydrolysis: The imine (C=N) bond in the 3H-indole ring is susceptible to hydrolysis, especially in the presence of aqueous acid or base. This would lead to ring-opening of the heterocyclic ring.
-
Reactivity of Methyl Groups: The methyl groups on the indole ring, particularly the one at the 2-position, can be reactive under certain conditions, such as radical reactions, though this is generally less common than reactions involving the heterocyclic core.[1]
-
-
Troubleshooting Steps:
-
pH Control: If possible, maintain a neutral or slightly basic pH for your reaction mixture. If acidic conditions are required, consider using a milder acid or limiting the reaction time.[1]
-
Anhydrous Conditions: If hydrolysis is a suspected issue, ensure that all reagents and solvents are rigorously dried and the reaction is protected from atmospheric moisture.
-
Temperature Control: Avoid excessive heating, as thermal degradation can occur.[1] Monitor the reaction closely and use the lowest effective temperature.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the compound to potentially degradative conditions.
-
Question 3: My purified this compound appears to be degrading upon storage in solution. How can I prevent this?
Answer: Solutions of indole derivatives are generally less stable than the solid material, especially when exposed to air and light.
-
Causality: In solution, the molecules have greater mobility and are more readily exposed to dissolved oxygen and other reactive species. Photodegradation is also more pronounced in solution.[1]
-
Troubleshooting & Prevention:
-
Solvent Choice: Store the compound in a high-purity, aprotic solvent if possible. If a protic solvent must be used, ensure it is degassed.
-
Storage Conditions: Store solutions in a freezer (-20°C or below) in tightly sealed amber vials to protect from light and minimize exposure to air.[1]
-
Inert Atmosphere Headspace: Before sealing the vial, flush the headspace with an inert gas like argon or nitrogen.
-
Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible and avoid long-term storage of dilute solutions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.
Q2: What are the primary degradation pathways for 3H-indoles?
While specific data for this compound is limited, based on the chemistry of the 3H-indole (indolenine) scaffold, the following are the most probable degradation pathways:
-
Oxidation: The electron-rich ring system is susceptible to oxidation, which can lead to the formation of various oxidized derivatives.
-
Hydrolysis: The imine bond of the indolenine ring can be hydrolyzed under aqueous acidic or basic conditions, leading to ring-opened products.
-
Polymerization: Under strongly acidic conditions, protonation can lead to the formation of reactive intermediates that can polymerize.[1]
-
Photodegradation: Exposure to UV or ambient light can provide the energy to initiate degradation reactions.[1]
Q3: What analytical techniques are suitable for assessing the stability of this compound?
A stability-indicating analytical method is crucial for accurately determining the purity of the compound and detecting any degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for this purpose. A method similar to that used for 2,3,3-Trimethyl-3H-indole-5-carboxylic acid, employing a C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic or phosphoric acid), would be a good starting point.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of any degradation products that are formed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of the compound, GC-MS could also be a suitable technique for both purity assessment and identification of volatile degradants.
Part 3: Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions, as recommended by pharmaceutical guidelines for forced degradation studies.[4][5][6][7]
Objective: To identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector or LC-MS
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.[7]
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, the study can be repeated at 60°C.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat at 60°C.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat a sealed vial of the stock solution at 60°C for 48 hours.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 60°C for 48 hours.
-
Photostability: Expose a solution of the compound in a quartz cuvette or clear vial to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before injection into the HPLC.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify degradation peaks.
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Characterize the major degradation products using LC-MS if available.
Part 4: Visualizations & Data Summary
Hypothetical Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on the known reactivity of the 3H-indole scaffold.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
Summary of Stability and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage (Solid) | 2-8°C, tightly sealed, protected from light, under inert gas. | To prevent thermal degradation, oxidation, and photodecomposition. |
| Storage (Solution) | ≤ -20°C, in degassed aprotic solvent, amber vials, inert headspace. | To minimize degradation in the more reactive solution state. |
| Handling | Use inert atmosphere (N₂ or Ar) for reactions, especially when heated. | To prevent oxidation by atmospheric oxygen.[2] |
| pH Conditions | Avoid strong acids; maintain neutral or slightly basic pH where possible. | To prevent acid-catalyzed polymerization and hydrolysis.[1] |
| Light Exposure | Use amber glassware or protect vessels from light. | To prevent photodegradation.[1] |
| Solvents | Use high-purity, degassed solvents. | To remove dissolved oxygen and peroxide impurities that can initiate oxidation. |
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Scaling Up 2,3,3,5-Tetramethyl-3H-indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,3,5-Tetramethyl-3H-indole, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of p-tolylhydrazine with 3-methyl-2-butanone.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are p-tolylhydrazine (or its hydrochloride salt) and 3-methyl-2-butanone (isopropyl methyl ketone). An acid catalyst is essential, with acetic acid often serving as both the catalyst and the solvent.
Q3: What are the general reaction conditions for the synthesis of this compound?
A3: The reaction is typically carried out at room temperature when using acetic acid as the solvent and catalyst. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).
Q4: I am considering scaling up this synthesis. What are the primary challenges I should anticipate?
A4: Scaling up the Fischer indole synthesis presents several challenges. These include:
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Exothermic Reaction: The reaction can be exothermic, and heat dissipation becomes more critical on a larger scale. Proper temperature control is necessary to avoid side reactions and ensure safety.
-
Mixing: Ensuring efficient mixing of the reactants is crucial for maintaining a consistent reaction rate and avoiding localized "hot spots."
-
Work-up and Product Isolation: Handling larger volumes of reaction mixture and product during extraction, washing, and solvent removal requires appropriate equipment and procedures.
-
Purification: Purifying large quantities of the product, which is often a viscous oil, can be challenging. Standard laboratory-scale purification methods like column chromatography may become impractical or inefficient.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Poor quality of p-tolylhydrazine | Use freshly purified p-tolylhydrazine or its hydrochloride salt. Hydrazine derivatives can degrade over time. |
| Incorrect acid catalyst or concentration | While acetic acid is reported to work, other Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be screened. The optimal catalyst and its concentration may need to be determined empirically. |
| Sub-optimal reaction temperature | Although the reaction can proceed at room temperature, gentle heating might be necessary to drive the reaction to completion. Monitor the reaction by TLC to find the optimal temperature. |
| Presence of water | Ensure all glassware is dry and use anhydrous solvents, as water can interfere with the reaction. |
Formation of Impurities and Side Products
| Potential Cause | Suggested Solution |
| Side reactions due to strong acid | If using a strong acid catalyst, consider switching to a milder acid like acetic acid to minimize degradation of the starting materials or the product. |
| Air oxidation | For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts. |
| Incomplete reaction | If starting materials are observed in the final product mixture, the reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature. |
| Formation of regioisomers | While the use of a symmetrical ketone (3-methyl-2-butanone) should prevent the formation of regioisomers, impurities in the starting ketone could lead to other indole products. Ensure the purity of 3-methyl-2-butanone. |
Difficulties in Product Purification
| Problem | Suggested Solution |
| Product is a viscous oil | Standard purification techniques for viscous oils include column chromatography, vacuum distillation, or crystallization of a solid derivative. For column chromatography, it may be necessary to dissolve the crude product in a minimal amount of a non-polar solvent and dry-load it onto the silica gel. |
| Co-elution of impurities | If impurities are difficult to separate by column chromatography, try using a different solvent system or a different stationary phase (e.g., alumina). Alternatively, consider converting the product to a solid derivative, which can be purified by recrystallization, and then regenerating the desired product. |
| Product decomposition on silica gel | Some indole derivatives can be sensitive to acidic silica gel. In such cases, consider using neutral or basic alumina for chromatography, or deactivating the silica gel with a small amount of a base like triethylamine in the eluent. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the procedure described by Sajjadifar et al. (2010).
Materials:
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p-Tolylhydrazine hydrochloride
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3-Methyl-2-butanone (isopropyl methyl ketone)
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Glacial acetic acid
-
Sodium bicarbonate (for work-up)
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Anhydrous magnesium sulfate (for drying)
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve p-tolylhydrazine hydrochloride in glacial acetic acid.
-
To this solution, add an equimolar amount of 3-methyl-2-butanone.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.
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Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product, which is typically a red, viscous oil.
Data Presentation
| Compound Property | Value |
| Molecular Formula | C₁₂H₁₅N |
| Molecular Weight | 173.25 g/mol |
| Appearance | Red, viscous oil |
Data obtained from Sajjadifar et al. (2010).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Purification of 2,3,3,5-Tetramethyl-3H-indole
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the 2,3,3,5-Tetramethyl-3H-indole product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound product synthesized via Fischer Indole Synthesis?
A1: Common impurities include unreacted starting materials such as m-tolylhydrazine and isopropyl methyl ketone, residual acid catalyst (e.g., acetic acid), and potential polymeric byproducts which are common in Fischer indole synthesis.[1] While the reaction is generally regioselective, trace amounts of the isomeric 2,3,3,7-tetramethyl-3H-indole could also be present.
Q2: My crude product is a red, viscous oil. Is this normal?
A2: Yes, the synthesis of this compound (also referred to as 2,3,3,5-tetramethylindolenine) from m-tolylhydrazine hydrochloride and isopropyl methyl ketone in acetic acid is reported to yield a red, viscous oil.[2]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective method. For this compound, a reported TLC system is silica gel with a mobile phase of toluene-ethyl acetate (9:1), where the product has an Rf value of approximately 0.22.[2] You can use this system to identify fractions containing your product during column chromatography.
Q4: The compound seems to degrade or change color during purification. What should I do?
A4: Some indole derivatives can be sensitive to prolonged exposure to acid, air, or light.[3] It is advisable to work efficiently, use neutralized glassware, and consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon) if instability is observed. Store the purified product at a low temperature.[4]
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
| Potential Cause | Solution |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For indole-type compounds, various solvent systems can be effective.[5] |
| Action 1: Experiment with different solvent systems on a small scale. Start with a non-polar solvent like hexane and add a more polar co-solvent (e.g., ethyl acetate or acetone) dropwise to the hot mixture until the oil dissolves.[6][7] | |
| Action 2: Based on a similar structure, a mixture of acetone and diethyl ether (1:2 v/v) has been used for recrystallization.[8] | |
| Oiling Out | The compound may be precipitating as an oil instead of crystals, which can trap impurities. |
| Action 1: Use a larger volume of solvent to avoid supersaturation. | |
| Action 2: Lower the cooling temperature more slowly. Allow the solution to cool to room temperature before placing it in an ice bath.[6] | |
| Action 3: Add a seed crystal to induce crystallization. | |
| Insoluble Impurities Present | Solid impurities that do not dissolve in the hot solvent can contaminate the final crystals. |
| Action: Perform a hot filtration step to remove any insoluble material before allowing the solution to cool and crystallize. |
Issue 2: Poor Separation During Column Chromatography
| Potential Cause | Solution |
| Streaking or Tailing on Silica Gel | 3H-Indoles are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation. |
| Action 1: Add a small amount (0.5-2%) of a basic modifier like triethylamine to your eluent to neutralize the acidic sites on the silica gel. | |
| Action 2: Consider using a less acidic stationary phase, such as neutral alumina, as an alternative to silica gel. | |
| Incorrect Eluent Polarity | If the eluent is too polar, all compounds will elute quickly with poor separation. If it's not polar enough, the product will not move down the column. |
| Action 1: Develop your solvent system using TLC. The ideal eluent should give your target compound an Rf value of approximately 0.25-0.35 for good separation. | |
| Action 2: Start with a non-polar solvent (e.g., hexanes or toluene) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A reported TLC system for this compound is toluene-ethyl acetate (9:1). | |
| Column Overloading | Loading too much crude product onto the column will result in broad, overlapping bands. |
| Action: As a general rule, use a silica gel-to-crude product weight ratio of at least 30:1 to 50:1 for effective separation.[9] |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol is a general method for assessing the purity of indole derivatives and can be adapted for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid for better peak shape). Start with a gradient of 40-95% acetonitrile.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm and 260 nm.[2]
-
Sample Preparation: Dissolve a small amount of the product in the mobile phase.
-
Injection Volume: 10 µL.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC on silica gel plates. Aim for an Rf of ~0.3 for the product. A starting point is a mixture of toluene and ethyl acetate (9:1).[2][11]
-
Column Packing:
-
Use a glass column with a stopcock. Insert a small cotton or glass wool plug at the bottom.[12]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your starting eluent and pour it into the column, allowing it to pack evenly without air bubbles.[12]
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve your crude oil in a minimal amount of a suitable solvent (like dichloromethane or the eluent).[12]
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with your chosen solvent system, collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude oil in a minimal amount of a hot solvent (e.g., acetone).
-
Induce Precipitation: Add a less polar anti-solvent (e.g., hexanes or diethyl ether) dropwise until the solution becomes cloudy.[5]
-
Dissolution: Add a few drops of the hot solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them thoroughly.
Data Presentation
Table 1: Comparison of Purification Techniques (Illustrative)
| Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | Simple, inexpensive, good for large scales. | Can be time-consuming to find the right solvent; risk of oiling out. |
| Column Chromatography | >99% | 50-75% | High resolution, can separate close-running impurities. | More complex, requires larger volumes of solvent, can be slow.[13] |
Table 2: Analytical Methods for Purity Control
| Technique | Information Provided | Typical Conditions |
| TLC | Rapid purity check, reaction monitoring. | Silica gel plates, Toluene:EtOAc (9:1), UV visualization.[2] |
| HPLC | Quantitative purity assessment. | C18 column, Acetonitrile/Water gradient, UV detection.[10] |
| GC-MS | Purity assessment and impurity identification. | Capillary column (e.g., HP-5MS), temperature gradient, MS detection.[14] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. scispace.com [scispace.com]
- 10. Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chromatography [chem.rochester.edu]
- 13. web.uvic.ca [web.uvic.ca]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 2,3,3,5-Tetramethyl-3H-indole and 2,3,3-Trimethyl-3H-indole for Researchers and Drug Development Professionals
An objective analysis of the physicochemical properties, synthesis, and reactivity of two key intermediates in synthetic chemistry.
This guide provides a comprehensive comparison of 2,3,3,5-tetramethyl-3H-indole and 2,3,3-trimethyl-3H-indole, two closely related heterocyclic compounds that serve as crucial building blocks in the synthesis of various functional molecules, particularly cyanine dyes used in biomedical imaging and diagnostics. Understanding the distinct properties of these two indolenine derivatives is paramount for researchers, scientists, and drug development professionals in designing and optimizing synthetic routes and tailoring the characteristics of target compounds.
Physicochemical Properties: A Tabular Comparison
The addition of a methyl group at the C-5 position of the indole ring in this compound introduces subtle but significant changes to its physicochemical properties when compared to its trimethylated counterpart. These differences can influence solubility, reactivity, and the spectral properties of downstream products. A summary of their key properties is presented below.
| Property | This compound | 2,3,3-Trimethyl-3H-indole |
| Molecular Formula | C₁₂H₁₅N | C₁₁H₁₃N[1][2] |
| Molecular Weight | 173.26 g/mol | 159.23 g/mol [1][2] |
| CAS Number | 25981-82-2[2] | 1640-39-7[1][2] |
| Appearance | - | Clear yellow to red-brown liquid[1] |
| Melting Point | Not Reported | 6-8 °C[1][2] |
| Boiling Point | Not Reported | 228-229 °C at 744 mmHg[1] |
| Density | Not Reported | 0.992 g/mL at 25 °C[1] |
| Refractive Index | Not Reported | n20/D 1.549[1] |
| Solubility | - | Soluble in chloroform, toluene, or dichlorobenzene[1] |
Synthesis: The Fischer Indole Synthesis
Both this compound and 2,3,3-trimethyl-3H-indole are commonly synthesized via the Fischer indole synthesis. This versatile and widely used method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.
References
A Comparative Guide to the Synthesis of Tetramethyl-3H-Indoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic methods for producing tetramethyl-3H-indoles, a class of compounds with significant interest in medicinal chemistry and materials science. The focus is on providing a clear comparison of performance, supported by experimental data where available, and detailed methodologies.
Introduction
Tetramethyl-3H-indoles, also known as tetramethylindolenines, are heterocyclic compounds featuring a 3H-indole core with four methyl substituents. The substitution pattern of these methyl groups can vary, leading to different isomers with distinct chemical and physical properties. The synthesis of these compounds is of interest for the development of novel pharmaceuticals and functional materials. This guide compares the Fischer indole synthesis, for which specific examples are available, with other classical indole syntheses like the Bischler-Möhlau, Larock, and Hemetsberger methods, for which the synthesis of this specific class of compounds is less commonly reported.
Comparison of Synthesis Methods
The selection of a synthetic route to tetramethyl-3H-indoles depends on factors such as the desired substitution pattern, available starting materials, and required scale. While the Fischer indole synthesis is a well-established and versatile method for this purpose, other methods are also considered.
| Synthesis Method | Starting Materials | General Reaction Conditions | Yield (%) | Key Advantages | Limitations |
| Fischer Indole Synthesis | Substituted phenylhydrazine, Isopropyl methyl ketone | Acetic acid, room temperature to reflux | 82-95% | High yields, readily available starting materials, straightforward procedure. | Formation of isomeric mixtures with certain substrates, requiring chromatographic separation. |
| Bischler-Möhlau Indole Synthesis | α-Haloketone, Arylamine | High temperatures, often neat or in a high-boiling solvent. Microwave irradiation can be used. | Not Reported for Tetramethyl-3H-Indoles | One-pot synthesis of 2-arylindoles. | Harsh reaction conditions, often low yields and poor regioselectivity for non-symmetrical ketones.[1] |
| Larock Indole Synthesis | ortho-Iodoaniline, Disubstituted alkyne | Palladium catalyst, base (e.g., K2CO3), ligand (e.g., PPh3), high temperature. | Not Reported for Tetramethyl-3H-Indoles | High versatility, tolerates a wide range of functional groups.[2] | Requires expensive palladium catalyst and ligands, potential for catalyst poisoning. |
| Hemetsberger Indole Synthesis | 3-Aryl-2-azido-propenoic ester | Thermal decomposition in a high-boiling solvent (e.g., xylene). | Typically >70% (general)[3] | Good yields for suitable substrates. | Starting materials can be unstable and difficult to synthesize.[3] The mechanism is not fully understood.[3] |
Detailed Analysis of Synthesis Methods
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for the preparation of indoles and their derivatives.[4] It involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[4] For the synthesis of tetramethyl-3H-indoles, isopropyl methyl ketone is a common choice of ketone.
A mixture of p-tolylhydrazine hydrochloride (1 equivalent) and isopropyl methyl ketone (1 equivalent) is refluxed in glacial acetic acid for 2.25 hours with stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, neutralized with 1 M NaOH, diluted with water, and extracted with an organic solvent (e.g., CDCl3). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2,3,3,5-tetramethyl-3H-indole.
-
Yield: 95%
m-Tolylhydrazine hydrochloride (1 equivalent) is reacted with isopropyl methyl ketone (1 equivalent) in glacial acetic acid at room temperature. This reaction yields a mixture of the two isomers, 2,3,3,4-tetramethyl-3H-indole and 2,3,3,6-tetramethyl-3H-indole, which can be challenging to separate by column chromatography.
-
Total Yield (Isomeric Mixture): 88%
Caption: Workflow of the Fischer Indole Synthesis.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau indole synthesis involves the reaction of an α-haloketone with an excess of an arylamine, typically at high temperatures.[1] While it offers a direct route to 2-arylindoles, its application to the synthesis of tetramethyl-3H-indoles has not been widely reported, likely due to the harsh conditions and potential for low yields and poor regioselectivity with non-symmetrical ketones.[1]
Caption: Key steps in the Bischler-Möhlau Synthesis.
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne to form 2,3-disubstituted indoles.[2] This method is known for its versatility and tolerance of various functional groups.[2] However, there are no specific reports of its use for the synthesis of tetramethyl-3H-indoles. The required starting materials, a di-methyl substituted ortho-iodoaniline and 3,3-dimethyl-1-butyne, might present synthetic challenges or be commercially unavailable, potentially limiting its application in this specific context.
Caption: General workflow for the Larock Indole Synthesis.
Hemetsberger Indole Synthesis
The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[3] While it can provide good yields, the synthesis and stability of the azido starting materials can be problematic.[3] There is no readily available literature describing the application of this method for the synthesis of tetramethyl-3H-indoles. The multi-step synthesis of the required tetramethyl-substituted 3-aryl-2-azido-propenoic ester would add complexity to this route.
Caption: Postulated pathway for the Hemetsberger Synthesis.
Conclusion
For the synthesis of tetramethyl-3H-indoles, the Fischer indole synthesis stands out as the most documented and practical method, offering high yields from readily available starting materials. While the Bischler-Möhlau, Larock, and Hemetsberger syntheses are valuable for preparing other classes of indoles, their application to the synthesis of tetramethyl-3H-indoles appears to be limited or not reported in the scientific literature. This may be due to the specific substrate requirements, harsh reaction conditions, or the availability of a more efficient and straightforward method like the Fischer synthesis for this particular class of compounds. Researchers aiming to synthesize tetramethyl-3H-indoles are therefore advised to consider the Fischer indole synthesis as the primary and most reliable route. Further research into adapting other methods for this purpose could open up new avenues for accessing these valuable compounds.
References
Comparative Biological Activity of 2,3,3,5-Tetramethyl-3H-indole Derivatives and Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2,3,3,5-tetramethyl-3H-indole derivatives and their analogs, supported by available experimental data. Due to a scarcity of direct comparative studies on this compound, this guide leverages data from structurally related indole derivatives to provide insights into its potential biological profile.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] Modifications to the indole ring system, including the synthesis of 3H-indole derivatives, have led to the discovery of compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7][8] This guide focuses on the potential biological activities of this compound and compares them with known activities of analogous indole structures.
Antimicrobial Activity
While specific data on the antimicrobial properties of this compound is limited, various indole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[6][9][10] The antimicrobial efficacy of indole derivatives is often attributed to their ability to interfere with microbial growth and biofilm formation.
Table 1: Antimicrobial Activity of Indole Analogs
| Compound/Analog | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| 1,2,3,5-substituted indole derivative | E. coli, P. aeruginosa, S. aureus, S. pyogenes | MIC < 37.5 µg/mL | [1] |
| Bis-indole derivative | E. coli, P. aeruginosa, K. pneumoniae | Zone of inhibition < 24 mm | [2] |
| Indole-thiourea hybrid | Gram-positive and Gram-negative bacteria | MIC < 12.5 µg/mL | [2] |
| Indole derivative with thiophene and imidazole ring | Bacteria and Fungi | Antibacterial MIC < 8 µg/mL, Antifungal MIC < 6 µg/mL | [2] |
| Indole-triazole derivative (3d) | MRSA | More effective than ciprofloxacin | [9] |
| Indole-thiadiazole derivative (2c) | MRSA | More effective than ciprofloxacin | [9] |
| 1-[(tetrazol-5-yl)methyl]indole derivatives (3, 5, 19b) | Bacteria | Potent antibacterial activity | [10] |
| 1-[(tetrazol-5-yl)methyl]indole derivatives (4, 5, 10) | Fungi | High antifungal activity | [10] |
Anticancer Activity
Numerous indole derivatives have been investigated for their potential as anticancer agents, with some exhibiting potent cytotoxicity against various cancer cell lines.[11][12][13][14][15] The mechanisms of action are diverse and can involve the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis.
Table 2: Cytotoxic Activity of Indole Analogs against Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | Activity (IC50/ED50) | Reference |
| 5-amino-seco-CBI-TMI analog (indolecarbonyl side chain, 5'-methoxy derivative) | AA8 | IC50: 1.3 nM | [11] |
| 5-amino-seco-CBI-TMI analog (acryloyl linker, 4'-methoxycinnamoyl derivative) | AA8 | IC50: 0.09 nM | [11] |
| Indole-3-carboxylic acid, indole-3-propionic acid, 3-methylindole | Adipose-derived mesenchymal stem cells (MSC) | EC50: 0.33–1.87 µM | [12] |
| Indole-3-acetic acid | Colorectal carcinoma cells (Caco-2) | EC50: 0.52 µM | [12] |
| Indole-3-propionic acid, Indole-3-acetic acid | Breast cancer cells (T47D) | EC50: 2.02, 1.68 µM | [12] |
| Indole derivative 10b | A549 (Lung), K562 (Leukemia) | IC50: 12.0 nM (A549), 10 nM (K562) | [13] |
| Pyridino[2,3-f]indole-4,9-dione derivative (5) | XF 498 (CNS), HCT 15 (Colon) | ED50: 0.006 µg/ml (XF 498), 0.073 µg/ml (HCT 15) | [14] |
| Indole–1,2,4-triazole-based N-phenyl acetamide (8b) | Hep-G2 (Liver) | Cell viability: 10.99 ± 0.59% | [15] |
Anti-inflammatory Activity
Indole derivatives have been explored for their anti-inflammatory properties, with some analogs of indomethacin and other substituted indoles showing promising activity.[16][17][18][19][20] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 3: Anti-inflammatory Activity of Indole Analogs
| Compound/Analog | Assay | Activity (% Inhibition/IC50) | Reference |
| (4-chlorophenyl)-(5-methanesulfonyl-3-methyl-2-phenyl-indol-1-yl)-methanone (10e) | Carrageenan-induced paw edema (in vivo) | 73.5% inhibition at 1 hour | [16] |
| Benzoyl derivative (10d) | Carrageenan-induced paw edema (in vivo) | 80.1% inhibition at 3 hours | [16] |
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide (S14) | Carrageenan-induced paw edema (in vivo) | 62.69% inhibition at 2 hours, 63.69% inhibition at 3 hours | [17] |
| 3-chalconylindoles and pyrazoline derivatives | Carrageenan-induced paw edema (in vivo) | Good anti-inflammatory potential | [18] |
| 3-Cyanoacetyl indole derivatives | Carrageenan-induced paw edema (in vivo) | Potential anti-inflammatory activity | [19] |
| 3-(3-hydroxyphenyl)-indolin-2-one | LPS-induced macrophages | Inhibition of NO, TNF-α, and IL-6 production | [20] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Microplates: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Animals (typically rats or mice) are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the hind paw of the animals to induce inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis and biological screening of novel indole derivatives.
Simplified Signaling Pathway for COX-2 Mediated Inflammation
Caption: Simplified pathway showing the role of COX-2 in inflammation and the potential inhibitory action of indole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles: relationships between structure and cytotoxicity for analogues bearing different DNA minor groove binding subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for the Structural Confirmation of 2,3,3,5-Tetramethyl-3H-indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic techniques used for the structural confirmation of 2,3,3,5-Tetramethyl-3H-indole. By comparing its expected spectral data with that of structurally similar alternatives, this document offers a comprehensive resource for the unambiguous identification and characterization of this compound. The guide includes detailed experimental protocols and data presented in a clear, comparative format to support research and development in medicinal chemistry and related fields.
Spectroscopic Data Comparison
The structural elucidation of this compound is achieved through a combination of spectroscopic methods. The following tables present a comparison of the expected data for the target compound with the experimental data of two key alternatives: 2,3,3-trimethyl-3H-indole and 2,3,5-trimethyl-1H-indole. This comparison highlights the distinct spectral features arising from the differences in their chemical structures.
Note: The spectroscopic data for this compound is predicted based on established structure-spectra correlations, as direct experimental data is not widely available in the literature.
Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)
| Compound | Aromatic Protons (ppm) | C2-CH₃ (ppm) | C3-(CH₃)₂ (ppm) | C5-CH₃ (ppm) | NH (ppm) |
| This compound (Predicted) | ~7.2 (d), ~7.0 (d), ~6.9 (s) | ~2.2 (s) | ~1.3 (s, 6H) | ~2.4 (s) | N/A |
| 2,3,3-trimethyl-3H-indole | ~7.4-7.1 (m, 4H) | ~2.2 (s) | ~1.3 (s, 6H) | N/A | N/A |
| 2,3,5-trimethyl-1H-indole | ~7.1 (d), ~6.9 (d), ~7.3 (s) | ~2.3 (s) | N/A | ~2.4 (s) | ~7.8 (br s) |
Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)
| Compound | Aromatic Carbons (ppm) | C2 (ppm) | C3 (ppm) | C=N (ppm) | Methyl Carbons (ppm) |
| This compound (Predicted) | ~148, 140, 130, 125, 122, 120 | ~185 | ~55 | ~185 | ~25 (C3-Me₂), ~21 (C5-Me), ~15 (C2-Me) |
| 2,3,3-trimethyl-3H-indole | ~150, 142, 128, 122, 121, 119 | ~184 | ~54 | ~184 | ~25 (C3-Me₂), ~14 (C2-Me) |
| 2,3,5-trimethyl-1H-indole | ~135, 130, 128, 124, 118, 110 | ~131 | ~112 | N/A | ~21 (C5-Me), ~12 (C2-Me), ~9 (C3-Me) |
Table 3: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data Comparison
| Compound | Molecular Ion (m/z) | Key MS Fragments (m/z) | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | 173 | 158 (M-15), 143, 115 | 2970-2850 (C-H), 1610 (C=N), 1580 (C=C) |
| 2,3,3-trimethyl-3H-indole | 159[1][2][3] | 144 (M-15), 129, 117[3] | 2960-2850 (C-H), 1615 (C=N), 1590 (C=C)[1] |
| 2,3,5-trimethyl-1H-indole | 159[4] | 144 (M-15), 115[4] | ~3400 (N-H), 2950-2850 (C-H), 1620 (C=C) |
Experimental Workflows and Logical Relationships
The structural confirmation of an organic compound like this compound is a systematic process. The following diagram illustrates the logical workflow, starting from the purified sample to the final structure elucidation using various spectroscopic techniques.
Caption: Workflow for the spectroscopic analysis and structure confirmation of this compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrumentation and Data Acquisition:
-
The spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.[5]
-
For ¹H NMR, the acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled spectrum is acquired.[6] Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[7][8]
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed.
-
The transformed spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at 0 ppm.[9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): A drop of the liquid sample is placed between two KBr or NaCl plates.
-
KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet.[10]
-
Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a KBr plate. The solvent is evaporated to leave a thin film of the compound.[11]
-
-
Instrumentation and Data Acquisition:
-
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
-
The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph (GC-MS).[13]
-
The sample is volatilized by heating in the high vacuum of the mass spectrometer.
-
-
Ionization and Fragmentation:
-
Mass Analysis and Detection:
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
-
Data Interpretation:
-
The mass spectrum is analyzed to identify the molecular ion peak, which gives the molecular weight of the compound.
-
The fragmentation pattern provides valuable information about the structure of the molecule.[15]
-
References
- 1. 3H-Indole, 2,3,3-trimethyl- [webbook.nist.gov]
- 2. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3H-Indole, 2,3,3-trimethyl- [webbook.nist.gov]
- 4. 1H-Indole, 2,3,5-trimethyl- [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 11. web.mit.edu [web.mit.edu]
- 12. mse.washington.edu [mse.washington.edu]
- 13. Electron ionization - Wikipedia [en.wikipedia.org]
- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 15. rroij.com [rroij.com]
A Comparative Guide to the Chromatographic Purity Validation of 2,3,3,5-Tetramethyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical compounds is a cornerstone of reliable and reproducible research, particularly in the realm of drug discovery and development. 2,3,3,5-Tetramethyl-3H-indole, a substituted indole, serves as a valuable building block in the synthesis of various biologically active molecules. Ensuring its purity is paramount to guarantee the integrity of subsequent experimental outcomes. This guide provides a comprehensive comparison of chromatographic methods for the validation of this compound purity, with supporting illustrative experimental data.
Introduction to Purity Assessment of this compound
This compound is commonly synthesized via the Fischer indole synthesis.[1][2] This synthetic route, while effective, can introduce a range of impurities, including unreacted starting materials, byproducts, and isomeric compounds. Therefore, robust analytical methodologies are required to accurately quantify the purity of the final product and identify any contaminants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed chromatographic techniques for this purpose.[3] As an orthogonal method, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a valuable alternative for purity determination without the need for a reference standard of the analyte.[4][5]
This guide will delve into the practical application of these techniques, presenting detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate method for their needs.
Potential Impurities in this compound
The Fischer indole synthesis of this compound typically involves the reaction of p-tolylhydrazine with 3-methyl-2-butanone under acidic conditions.[1] Potential impurities stemming from this process may include:
-
Unreacted Starting Materials:
-
p-Tolylhydrazine
-
3-Methyl-2-butanone
-
-
Isomeric Byproducts:
-
2,3,3,7-Tetramethyl-3H-indole (from potential meta-cyclization)
-
-
Oxidation and Degradation Products: Arising from exposure to air or light.
A thorough purity analysis should be capable of separating and quantifying the main component from these potential impurities.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like substituted indoles.[3] Separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC
Objective: To determine the purity of a this compound sample by quantifying the main peak area relative to the total peak area of all components.
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment and improved peak shape)
-
This compound sample
-
Methanol (for sample preparation)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). The addition of 0.1% formic acid to the mobile phase can improve peak symmetry.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Illustrative HPLC Data
The following table summarizes hypothetical data from an HPLC analysis of a this compound sample.
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 2.5 | 1500 | 0.5 | p-Tolylhydrazine |
| 2 | 4.2 | 3000 | 1.0 | Isomeric Impurity |
| 3 | 5.8 | 292500 | 97.5 | This compound |
| 4 | 7.1 | 3000 | 1.0 | Unknown Impurity |
HPLC Analysis Workflow
References
A Comparative Analysis of Indole Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with potent anticancer activity.[1][2][3] Its versatile structure allows for modifications that can target a wide array of signaling pathways involved in cancer cell proliferation, survival, and metastasis. This guide provides a comparative overview of selected indole derivatives, highlighting their mechanisms of action, anticancer activity, and the experimental protocols used for their evaluation.
Comparative Anticancer Activity of Selected Indole Derivatives
The following table summarizes the in vitro anticancer activity of representative indole derivatives against a panel of human cancer cell lines. These compounds have been selected to represent different mechanisms of action.
| Compound/Derivative | Mechanism of Action | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Vinca Alkaloids (e.g., Vinblastine) | Tubulin Polymerization Inhibitor | Breast (MCF-7), Leukemia (K562) | 0.0045 (MCF-7), 0.002 (K562) | [4] |
| Combretastatin A-4 Analogue (Indole-based) | Tubulin Polymerization Inhibitor | Colon (HT-29), Lung (A549) | 0.001 - 0.01 | [5] |
| Sunitinib | Receptor Tyrosine Kinase (VEGFR, PDGFR) Inhibitor | Renal (786-O), GIST (GIST-T1) | 0.01 - 0.1 | [6] |
| Osimertinib | EGFR Kinase Inhibitor (T790M mutant) | Lung (NCI-H1975) | 0.01 - 0.1 | [2] |
| Indole-3-carbinol (I3C) | Multiple (Estrogen metabolism, Apoptosis induction) | Breast (MCF-7, MDA-MB-231) | 100 - 200 | |
| 3,3'-Diindolylmethane (DIM) | Multiple (AhR agonist, Apoptosis induction) | Prostate (LNCaP, PC-3), Breast (MCF-7) | 10 - 50 | [7] |
| Chalcone-indole derivative 12 | Tubulin Polymerization Inhibitor | Various cancer cell lines | 0.22 - 1.80 | [5] |
| Quinoline-indole derivative 13 | Tubulin Polymerization Inhibitor | Various cancer cell lines | 0.002 - 0.011 | [5] |
Key Mechanisms of Action of Indole Derivatives in Cancer
Indole derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key cellular processes essential for tumor growth and survival.[1][2][3]
Inhibition of Tubulin Polymerization
A significant class of indole derivatives, including the natural vinca alkaloids and numerous synthetic compounds, target the microtubule dynamics within cancer cells.[4][8][9][10] By binding to tubulin, these agents disrupt the formation of the mitotic spindle, a critical structure for cell division. This interference leads to an arrest of the cell cycle, typically in the G2/M phase, and subsequently triggers apoptosis (programmed cell death).[5] The colchicine binding site on tubulin is a common target for many synthetic indole-based tubulin inhibitors.[5]
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[6][11] Many indole derivatives have been developed as potent kinase inhibitors, targeting specific kinases that are often dysregulated in cancer.[6][11] For example, Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that blocks the signaling of VEGFR and PDGFR, thereby inhibiting angiogenesis (the formation of new blood vessels) and tumor growth.[6] Osimertinib, on the other hand, is a more selective inhibitor of the epidermal growth factor receptor (EGFR) and is particularly effective against mutations that confer resistance to other EGFR inhibitors.[2]
References
- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
2,3,3,5-Tetramethyl-3h-indole as a building block versus other indole cores
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the synthetic strategy and the biological activity of the final compounds. The indole nucleus, a privileged structure in medicinal chemistry, offers a versatile template for the design of novel therapeutics. This guide provides an in-depth comparison of 2,3,3,5-tetramethyl-3H-indole with other commonly employed indole cores, supported by experimental data to inform the selection of the most appropriate building block for specific research applications.
Introduction to Indole Scaffolds in Drug Discovery
The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of a vast array of pharmaceuticals and biologically active natural products.[1][2][3] Its structural resemblance to the amino acid tryptophan allows it to interact with a wide range of biological targets, making it a highly sought-after scaffold in drug design.[3] Modifications to the indole core, through the introduction of various substituents, can significantly impact its steric and electronic properties, thereby modulating its reactivity and biological profile. Common indole-based building blocks include the parent indole, electron-rich and electron-poor substituted indoles, and bioisosteric analogs such as 7-azaindole.
This guide focuses on the unique characteristics of this compound, a less common but potentially advantageous building block. We will objectively compare its properties and reactivity with those of parent indole and 7-azaindole, providing a clear rationale for its application in specific synthetic contexts.
Structural and Physicochemical Properties: A Comparative Overview
The substitution pattern on the indole ring dictates its fundamental chemical properties. This compound, a 3H-indole tautomer, possesses distinct features compared to the more common 1H-indoles.
| Property | This compound | Indole | 7-Azaindole |
| Structure | |||
| Molecular Formula | C₁₂H₁₅N | C₈H₇N | C₇H₆N₂ |
| Molecular Weight | 173.26 g/mol | 117.15 g/mol | 118.13 g/mol |
| Key Structural Features | Gem-dimethyl group at C3, Methyl groups at C2 and C5 | Unsubstituted bicyclic aromatic system | Pyridine ring fused to a pyrrole ring |
| Steric Hindrance | High at C2 and C3 | Low | Low |
| Electronic Effects | Electron-donating methyl groups increase electron density | Standard aromatic system | Electron-withdrawing pyridine nitrogen reduces electron density in the six-membered ring |
The gem-dimethyl group at the C3 position of this compound introduces significant steric bulk. This steric hindrance can be strategically exploited to direct the regioselectivity of reactions and to modulate the binding affinity of the final molecule to its biological target. The four methyl groups also act as electron-donating groups, increasing the electron density of the indole ring system and potentially enhancing its reactivity towards electrophiles.
In contrast, the parent indole has a planar structure with minimal steric hindrance, allowing for functionalization at various positions. 7-Azaindole, a bioisostere of indole where a nitrogen atom replaces the C7 carbon, exhibits altered electronic properties due to the electron-withdrawing nature of the pyridine nitrogen.[1][2] This modification can influence hydrogen bonding interactions and metabolic stability, making it a valuable alternative in drug design.[2]
Synthesis of Indole Cores: Experimental Protocols
The method of synthesis is a critical consideration for the practical application of any building block. Here, we provide detailed experimental protocols for the synthesis of the compared indole cores.
Protocol 1: Fischer Indole Synthesis of this compound[4]
The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and a ketone or aldehyde.[4][5][6]
Reaction:
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
evaluating the efficacy of 2,3,3,5-Tetramethyl-3h-indole in dye applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective evaluation of the efficacy of dyes derived from 2,3,3,5-tetramethyl-3H-indole in various applications. Through a detailed comparison with alternative dye structures and supported by experimental data from peer-reviewed literature, this document aims to facilitate informed decisions in the selection of chromophores for research and development.
Executive Summary
Dyes incorporating the this compound moiety, particularly cyanine and azo dyes, exhibit promising photophysical properties, including strong absorption in the visible and near-infrared (NIR) regions and notable fluorescence. These characteristics make them valuable candidates for applications ranging from textile dyeing to advanced bio-imaging and dye-sensitized solar cells. When compared to dyes with alternative heterocyclic systems, such as those based on benzothiazole, quinoline, or other heterocyclic amines, indole-based dyes offer a competitive performance profile. The selection of an optimal dye, however, is contingent on the specific requirements of the application, including desired absorption and emission wavelengths, quantum yield, photostability, and cost-effectiveness.
Performance Comparison of Dye Classes
The performance of a dye is intrinsically linked to its chemical structure. This section compares the key performance indicators of cyanine and azo dyes derived from this compound with relevant alternatives.
Cyanine Dyes
Cyanine dyes are characterized by two nitrogen-containing heterocycles linked by a polymethine bridge. The length of this bridge and the nature of the heterocycles are primary determinants of the dye's absorption and emission wavelengths. Indole-based cyanine dyes are known for their sharp absorption bands and high molar extinction coefficients.
Table 1: Comparison of Photophysical Properties of Cyanine Dyes
| Dye Structure/Class | Heterocycle | λmax (nm) | Emission max (nm) | Molar Absorptivity (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent |
| Indole-based Heptamethine Cyanine | This compound derivative | ~750-800 | ~780-830 | >200,000 | ~0.1-0.3 | Methanol/Ethanol |
| Benzothiazole-based Thiacarbocyanine | Benzothiazole | ~550-650 | ~570-670 | ~150,000 | ~0.05-0.2 | Ethanol |
| Quinoline-based Carbocyanine | Quinoline | ~600-700 | ~620-720 | ~200,000 | ~0.1-0.4 | Methanol |
| Indolium-based Trimethine Cyanine (Cy3 analogue) | Indolium | ~550 | ~570 | ~150,000 | ~0.15 | Aqueous Buffer |
| Indolium-based Pentamethine Cyanine (Cy5 analogue) | Indolium | ~650 | ~670 | ~250,000 | ~0.2 | Aqueous Buffer |
Note: The data presented are representative values compiled from various sources and may vary depending on the specific molecular structure and experimental conditions.
Azo Dyes
Azo dyes, characterized by the -N=N- chromophore, are a versatile class of synthetic colorants. The color of these dyes is determined by the aromatic or heterocyclic groups attached to the azo linkage. Indole-based azo dyes can produce a range of vibrant colors.[1]
Table 2: Comparison of Performance Properties of Heterocyclic Azo Dyes
| Dye Structure/Class | Heterocyclic Coupler | λmax (nm) | Light Fastness (1-8 scale) | Wash Fastness (1-5 scale) | Application |
| Indole-based Azo Dye | This compound | ~420-480 | Moderate to Good | Very Good to Excellent | Textiles |
| Aminopyridine-based Azo Dye [2] | 3-Aminopyridine | ~440-490 | Very Good | Very Good | Nylon, Polyester |
| Hydroxypyridine-based Azo Dye [2] | 3-Chloro-6-hydroxypyridine | ~480-540 | Very Good to Excellent | Excellent | Nylon, Polyester |
| Quinolone-based Azo Dye [3] | 8-Methyl-4-hydroxy-2-quinolone | ~450-500 | Good | Very Good | Textiles |
Experimental Protocols
Synthesis of this compound (Precursor)
The precursor, this compound, is commonly synthesized via the Fischer indole synthesis.[4][5][6]
Protocol: Fischer Indole Synthesis [4]
-
Reaction Setup: A mixture of p-tolylhydrazine hydrochloride and 3-methyl-2-butanone (isopropyl methyl ketone) is prepared in glacial acetic acid.
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is neutralized with a base (e.g., 1 M NaOH), diluted with water, and extracted with an organic solvent (e.g., CDCl₃).
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed by evaporation to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Synthesis of a Symmetric Indole-based Cyanine Dye
This protocol outlines the general synthesis of a symmetric heptamethine cyanine dye.
Protocol: Cyanine Dye Synthesis
-
Quaternization: this compound is reacted with an alkylating agent (e.g., methyl p-toluenesulfonate or iodoethane) to form the quaternary indolium salt. This step is typically carried out in a high-boiling solvent like nitrobenzene or without solvent at elevated temperatures.
-
Condensation: The indolium salt is then condensed with a polymethine bridge precursor, such as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride, in a solvent like pyridine or a mixture of acetic anhydride and sodium acetate.
-
Reaction Conditions: The condensation reaction is usually heated to reflux for a specific period.
-
Isolation and Purification: The dye product often precipitates upon cooling or addition of a non-polar solvent. The crude dye is collected by filtration and purified by recrystallization or column chromatography.
Evaluation of Dye Performance
Protocol: Determination of Photophysical Properties
-
Sample Preparation: Solutions of the dye are prepared in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, DMSO) at a concentration that gives an absorbance value between 0.1 and 1.0 at the λmax.
-
UV-Vis Spectroscopy: The absorption spectrum is recorded using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax) and the molar absorptivity (ε).
-
Fluorescence Spectroscopy: The emission spectrum is recorded using a spectrofluorometer, with excitation at the λmax, to determine the maximum emission wavelength.
-
Quantum Yield Measurement: The fluorescence quantum yield (Φ) is determined relative to a standard dye with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95). The absorbance of the sample and standard solutions are matched at the excitation wavelength. The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Protocol: Evaluation of Fastness Properties (for Textile Dyes) [7]
-
Light Fastness: Dyed fabric samples are exposed to a standardized light source (e.g., Xenon arc lamp) alongside a set of blue wool standards. The fading of the sample is compared to the fading of the standards to assign a rating on a scale of 1 to 8.
-
Wash Fastness: A dyed fabric sample is washed with a standard soap solution under controlled conditions of temperature and time. The change in color of the sample and the staining of adjacent undyed fabrics are assessed using grey scales.
-
Rubbing Fastness: The amount of color transferred from the dyed fabric to a standard white cloth under dry and wet conditions is assessed using a crockmeter. The staining of the white cloth is rated using a grey scale.
Conclusion
Dyes derived from this compound represent a versatile and effective class of chromophores. In the realm of cyanine dyes, they offer access to the near-infrared spectrum, which is highly desirable for in vivo imaging applications. As azo dyes, they can produce a variety of colors with good fastness properties on synthetic fibers. While their performance is comparable to and, in some aspects, potentially superior to dyes based on other heterocyclic systems, the ultimate choice of dye will depend on a careful consideration of the specific application's requirements for spectral properties, stability, and cost. The synthetic routes to these dyes are well-established, allowing for further molecular engineering to fine-tune their properties for novel and advanced applications.
References
- 1. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Comparative study and dyeing performance of as-synthesized azo heteroc" by SHEHU SA'AD ABDULLAHI, HARUNA MUSA et al. [journals.tubitak.gov.tr]
- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
structure-activity relationship of 2,3,3,5-Tetramethyl-3h-indole analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various indole analogs as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. The data presented herein is intended to inform the design and development of novel therapeutic agents targeting neurological disorders such as depression and Parkinson's disease.
Introduction to Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2] Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, making MAO inhibitors effective in treating depression (MAO-A inhibitors) and neurodegenerative diseases like Parkinson's disease (MAO-B inhibitors).[3][4] Indole, a common scaffold in many biologically active compounds, has been extensively explored for the development of MAO inhibitors.[5]
Comparative Analysis of Indole Analogs
The following tables summarize the in vitro inhibitory activity of various series of indole analogs against human MAO-A and MAO-B. The data highlights key structural modifications and their impact on potency and selectivity.
Indole-5,6-dicarbonitrile and Related Derivatives
This series explores the impact of substituents at the 1, 2, and 3-positions of the indole-5,6-dicarbonitrile core.
| Compound ID | R1 | R2 | R3 | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 1a | H | H | H | >100 | >100 | - |
| 1b | H | CH3 | H | 1.14 | 2.35 | 0.49 |
| 1c | H | Ph | H | 0.87 | 1.12 | 0.78 |
| 1d | CH3 | H | H | >100 | >100 | - |
| 1e | H | H | CH3 | 2.45 | 3.11 | 0.79 |
Data sourced from a study on synthetic indole derivatives as MAO inhibitors.[6]
Key SAR Insights:
-
The unsubstituted indole-5,6-dicarbonitrile (1a) is inactive.
-
Substitution at the 2-position (R2) with a methyl (1b) or phenyl (1c) group significantly increases potency against both isoforms.
-
Methylation at the 1-position (R1) in compound 1d abolishes activity.
-
A methyl group at the 3-position (R3) in compound 1e shows moderate activity.
2-Methyl-1H-indol-5-yl)benzamide Derivatives
This series investigates the effect of substitutions on a benzamide moiety attached to the 5-position of a 2-methylindole scaffold.
| Compound ID | Benzamide Substitution | MAO-A Ki (µM) | MAO-B Ki (µM) | Selectivity Index (MAO-A/MAO-B) |
| 2a | Unsubstituted | 2.97 | 0.12 | 24.75 |
| 2b | 4-Chloro | 1.89 | 0.05 | 37.80 |
| 2c | 3,4-Dichloro | >100 | 0.03 | >3333 |
| 2d | 4-Fluoro | 2.55 | 0.08 | 31.88 |
| 2e | 4-Nitro | 1.56 | 0.21 | 7.43 |
Data sourced from a study on indole and benzofuran derivatives as MAO inhibitors.[7]
Key SAR Insights:
-
This series generally exhibits high selectivity for MAO-B.
-
The unsubstituted benzamide (2a) is a potent MAO-B inhibitor.
-
Halogen substitution on the benzamide ring, particularly 3,4-dichloro (2c), dramatically increases MAO-B potency and selectivity.[7]
-
A nitro group at the 4-position (2e) maintains good potency but with reduced selectivity compared to halogenated analogs.
Experimental Protocols
In Vitro Fluorometric MAO Inhibition Assay
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for both, or a specific substrate for each isoform)
-
Test compounds and a known inhibitor (positive control, e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add the MAO enzyme solution to the wells of the microplate. Then, add the test compound dilutions. For irreversible inhibitors, a pre-incubation step (e.g., 15 minutes at 37°C) is necessary.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate and the Amplex® Red/HRP solution to all wells.
-
Incubation: Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8][9]
In Vitro Chromatographic MAO Inhibition Assay (HPLC)
This method allows for the direct measurement of substrate depletion or product formation.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine)
-
Test compounds
-
Assay buffer
-
Quenching solution (e.g., perchloric acid)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or fluorescence)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the MAO enzyme, assay buffer, and the test compound at various concentrations.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant into the HPLC system to separate and quantify the substrate and/or product.
-
Data Analysis: Determine the enzyme activity by measuring the rate of product formation or substrate depletion. Calculate the percentage of inhibition and IC50 values as described in the fluorometric assay protocol.[10]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for an in vitro MAO inhibition assay.
Caption: General workflow for an in vitro monoamine oxidase (MAO) inhibition assay.
Conclusion
The structure-activity relationship studies of indole analogs reveal that specific substitutions on the indole core and its appendages can lead to potent and selective inhibitors of MAO-A or MAO-B. Halogenation and the introduction of small alkyl or aryl groups at specific positions are key strategies for enhancing inhibitory activity. The experimental protocols provided offer standardized methods for evaluating the potency of novel indole-based compounds. This comparative guide serves as a valuable resource for medicinal chemists and pharmacologists in the rational design of next-generation MAO inhibitors for the treatment of neurological and psychiatric disorders.
References
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of (+)-Cinchonaminone and Its Simplified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Disposal of 2,3,3,5-Tetramethyl-3h-indole: A Guide to Safe Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe handling and disposal of 2,3,3,5-Tetramethyl-3h-indole.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on general best practices for the disposal of laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
General Chemical Disposal Protocol
The disposal of any chemical waste requires a systematic approach to ensure safety and compliance. The following steps outline a general protocol that should be followed:
-
Identification and Classification:
-
Properly identify the chemical waste. Ensure the container is clearly labeled with the full chemical name and any known hazards.
-
Consult available safety data for the chemical or structurally similar compounds to understand its hazardous properties (e.g., flammability, corrosivity, reactivity, toxicity).
-
-
Waste Segregation:
-
Never mix different chemical wastes unless explicitly instructed to do so by a qualified professional.
-
Segregate waste into compatible categories (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste, solid waste).
-
-
Containerization:
-
Use appropriate, leak-proof, and clearly labeled containers for waste collection.
-
Ensure the container material is compatible with the chemical waste.
-
Do not overfill waste containers.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Secondary containment should be used to prevent the spread of spills.
-
-
Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]
-
Provide them with accurate information about the chemical waste.
-
Follow all instructions provided by the waste disposal professionals.
-
Key Disposal Considerations
| Consideration | Description |
| Regulatory Compliance | All chemical waste must be managed in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States. |
| Hazardous Waste Determination | A formal determination must be made as to whether the chemical is a hazardous waste. This is typically based on its characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is specifically listed as a hazardous waste by regulatory agencies. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemical waste. |
| Emergency Preparedness | Be familiar with your laboratory's emergency procedures for chemical spills and exposures. |
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
References
Essential Safety and Logistical Information for Handling 2,3,3,5-Tetramethyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2,3,3,5-Tetramethyl-3H-indole (CAS No. 25981-82-2), also known as 2,3,3,5-Tetramethylindolenine. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a chemical that causes skin and eye irritation and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. It is recommended to double-glove, especially during operations with a higher risk of splashing. | Provides protection against skin irritation.[1] While specific chemical resistance data for this compound is not readily available, nitrile and neoprene gloves generally offer good resistance to a wide range of organic chemicals. |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes or when handling larger quantities. | Protects against serious eye irritation.[1] Standard safety glasses do not provide a complete seal and are not sufficient. |
| Skin and Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. Closed-toe shoes are required. | Prevents accidental skin contact and contamination of personal clothing. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. For weighing and transferring powders outside of a glove box, or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges and a particulate pre-filter (P95 or P100) is recommended. | Protects against respiratory irritation from airborne particles of the solid compound.[1] The choice of respirator should be based on a risk assessment of the specific procedure. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Spill Kit: A spill kit containing absorbent materials appropriate for organic compounds should be available in the laboratory.
2. Weighing and Transfer:
-
Weighing: To prevent the generation of dust, weigh the solid compound on wax paper or in a tared, sealed container.
-
Transfer: Use a spatula or other appropriate tool for transferring the solid. Avoid pouring the powder, as this can create dust.
-
Dissolving: If the experimental protocol requires the compound to be in solution, add the solvent to the vessel containing the weighed solid within the fume hood.
3. Experimental Work:
-
Closed Systems: Whenever possible, conduct reactions in closed systems to prevent the release of vapors or aerosols.
-
Heating: If heating is required, use a well-controlled heating mantle and ensure that the apparatus is properly assembled to prevent leaks.
-
Monitoring: Regularly inspect all equipment for any signs of leakage or failure.
4. Post-Experiment:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent, followed by soap and water.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands. Wash hands thoroughly with soap and water after handling is complete.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound, as well as any solids contaminated with it (e.g., weigh paper, contaminated silica gel), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Disposable gloves, bench paper, and any other contaminated disposable items should be collected in a sealed bag or container and disposed of as hazardous waste.
2. Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Irritant).
3. Storage:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
4. Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2] Do not dispose of this chemical down the drain or in the regular trash.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
Caption: Logical flow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
